Benzyl 2-bromopropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIPPQWYVRGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305598 | |
| Record name | benzyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-53-6 | |
| Record name | benzyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Benzyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Benzyl 2-bromopropanoate, a key intermediate in organic synthesis. The document covers its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel chemical entities. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and safety information to facilitate its effective and safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a fruity odor.[1] It is widely utilized as a versatile reagent in various organic transformations. Below is a summary of its key properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3017-53-6 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |
| Molecular Weight | 243.10 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 139-141 °C | [1] |
| Density | ~1.410 g/cm³ (Predicted) | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromopropionic acid benzyl ester, Benzyl 2-bromopropionate | [2] |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. The following are characteristic spectral data for the compound.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.35 (q, J=7.0 Hz, 1H, -CH(Br)-), 1.80 (d, J=7.0 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 169.5 (C=O), 135.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.2 (Ar-CH), 68.0 (-CH₂-), 45.0 (-CH(Br)-), 21.5 (-CH₃) |
| FT-IR (neat) | ν (cm⁻¹): 3035 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1740 (C=O ester stretch), 1250, 1150 (C-O stretch), 695 (C-Br stretch) |
Note: The NMR data is predicted based on standard chemical shift values and analysis of similar compounds. The IR data is based on characteristic functional group absorptions.
Synthesis
This compound is most commonly synthesized via the Fischer esterification of 2-bromopropionic acid with benzyl alcohol, typically in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromopropionic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-bromopropionic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Add toluene as the solvent to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution reactions. A significant application is its use as an initiator in Atom Transfer Radical Polymerization (ATRP).
Application in Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[3] this compound can serve as an efficient initiator for the ATRP of various monomers, such as styrenes and acrylates.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen).
-
In a separate flask, prepare a solution of MMA (e.g., 100 equivalents), this compound (1 equivalent), PMDETA (1 equivalent), and anisole.
-
Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.
Caption: Workflow for ATRP using this compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.[2]
-
H400: Very toxic to aquatic life.[2]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Avoid release to the environment.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation or rash occurs, get medical advice/attention.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and polymer chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols and safety information. With this information, researchers and professionals can effectively and safely utilize this compound in their laboratory work to advance their research and development goals.
References
Unveiling the Physicochemical Properties of Benzyl 2-bromopropanoate
An In-depth Analysis for Research and Development Professionals
Benzyl 2-bromopropanoate is a chemical compound utilized as an intermediate in various organic syntheses, including the production of pharmaceuticals and fragrances.[1] This technical guide provides a concise overview of its fundamental molecular and physical properties, crucial for its application in research and drug development.
Core Molecular and Physical Data
A comprehensive summary of the key quantitative data for this compound is presented below. This information is essential for reaction stoichiometry, analytical characterization, and process development.
| Property | Value | Source |
| Molecular Formula | C10H11BrO2 | [1][2][3][4][5] |
| Molecular Weight | 243.1 g/mol | [1][2][3][4][5] |
| CAS Number | 3017-53-6 | [1][2][5] |
| Appearance | Colorless to pale yellow oil | [2][5] |
| Boiling Point | 139-141 °C | [5] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [5] |
| Topological Polar Surface Area | 26.3 Ų | [3][4] |
| LogP | 2.51320 | [1] |
Experimental Protocols and Biological Pathways
As no specific experimental workflows or signaling pathways are described in the available literature for this compound, the creation of corresponding diagrams is not applicable at this time. Should research data become available, such visualizations would be a valuable tool for understanding its mechanism of action or synthetic applications.
References
An In-depth Technical Guide to the Spectral Data of Benzyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for Benzyl 2-bromopropanoate (CAS No: 3017-53-6).[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed data, experimental protocols, and a workflow for spectral analysis.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₁₁BrO₂[4]
-
Molecular Weight: 243.1 g/mol [4]
-
Appearance: Colorless liquid with a fruity odor[1]
Spectral Data Presentation
The following tables summarize the predicted and expected spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.20 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~4.40 | Quartet | 1H | Methine proton (-CH(Br)-) |
| ~1.85 | Doublet | 3H | Methyl protons (-CH₃) |
Note: The chemical shifts are predicted based on typical values for benzyl esters and α-bromo esters.[5][6]
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | Carbonyl carbon (C=O) |
| ~135 | Aromatic quaternary carbon |
| ~128.5 | Aromatic CH carbons |
| ~128.2 | Aromatic CH carbons |
| ~128.0 | Aromatic CH carbons |
| ~68 | Benzylic carbon (-CH₂-) |
| ~40 | Methine carbon (-CH(Br)-) |
| ~21 | Methyl carbon (-CH₃) |
Note: The chemical shifts are predicted based on typical values for benzyl esters and α-bromo esters.[7][8][9][10][11]
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O (ester) stretch |
| ~1450, ~1500 | Medium | Aromatic C=C stretch |
| ~1200 | Strong | C-O (ester) stretch |
| ~690, ~750 | Strong | Aromatic C-H bend |
| ~600 | Medium | C-Br stretch |
Note: The absorption frequencies are predicted based on typical values for benzyl esters.[12][13][14][15]
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI)
| m/z | Ion |
| 243.00153 | [M+H]⁺ |
| 264.98347 | [M+Na]⁺ |
| 260.02807 | [M+NH₄]⁺ |
| 241.99370 | [M]⁺ |
Note: The m/z values are predicted for different adducts. Due to the presence of bromine, isotopic peaks at M+2 with approximately equal intensity are expected for bromine-containing fragments.[16][17][18][19][20][21]
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field instrument.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
As this compound is a liquid, a neat sample can be analyzed.
-
Place a drop of the liquid onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin film of the liquid between the plates.
-
-
Instrument Parameters (FT-IR):
-
Technique: Attenuated Total Reflectance (ATR) or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample holder.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typically used for this type of compound.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Adjust for a stable spray.
-
Drying Gas Temperature: 200-300 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and common adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.
-
Analyze the isotopic pattern of bromine-containing ions, which will show characteristic peaks at M and M+2 with nearly equal abundance.
-
Examine the fragmentation pattern to identify characteristic fragment ions. A common fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91 from the loss of the bromo-propionate group.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3017-53-6 [chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chemconnections.org [chemconnections.org]
- 16. savemyexams.com [savemyexams.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. whitman.edu [whitman.edu]
- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. m.youtube.com [m.youtube.com]
- 21. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 2-bromopropanoate, a valuable intermediate in organic synthesis. This document details a reliable synthetic protocol, outlines the expected physicochemical properties, and presents a thorough analysis of its spectroscopic characterization.
Introduction
This compound (C₁₀H₁₁BrO₂) is a halogenated ester that serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and other biologically active compounds. Its structure incorporates a reactive bromine atom at the alpha position to the carbonyl group, making it an excellent substrate for nucleophilic substitution reactions, and a benzyl ester moiety that can be readily cleaved under various conditions. This guide provides a detailed protocol for its synthesis via Fischer-Speier esterification and a comprehensive summary of its characterization data.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a fruity odor.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.10 g/mol | [2] |
| CAS Number | 3017-53-6 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 139-141 °C | [1] |
| Density (predicted) | 1.410 ± 0.06 g/cm³ | [1] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 2-bromopropanoic acid with benzyl alcohol, using a strong acid as a catalyst.[3][4] This reversible reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation with a suitable solvent like toluene.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the general procedure for Fischer esterification.[5]
Materials:
-
2-Bromopropanoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2-bromopropanoic acid, an equimolar amount of benzyl alcohol, and toluene (approximately 2 mL per gram of carboxylic acid).
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).
-
Heat the reaction mixture to reflux using a heating mantle. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is a powerful tool for confirming the presence of the different proton environments in the molecule. The expected chemical shifts (in ppm, relative to TMS) are detailed in Table 2.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.20 | s | 2H | Benzylic protons (-CH₂-) |
| ~4.40 | q | 1H | Methine proton (-CH(Br)-) |
| ~1.85 | d | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | Carbonyl carbon (C=O) |
| ~135 | Quaternary aromatic carbon (C-CH₂) |
| ~128.5 | Aromatic carbons (ortho, meta, para) |
| ~67 | Benzylic carbon (-CH₂-) |
| ~40 | Methine carbon (-CH(Br)-) |
| ~21 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 4.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O (ester) stretch |
| ~1250 | Strong | C-O (ester) stretch |
| ~1150 | Strong | C-O (ester) stretch |
| ~690, ~750 | Strong | Aromatic C-H bend (monosubstituted) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of approximately equal intensity.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 242/244 | Molecular ion [M]⁺ |
| 163 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) - often the base peak |
Safety Information
This compound is expected to be an irritant to the skin and eyes.[2] It is also predicted to be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its preparation via Fischer-Speier esterification offers a reliable method for its synthesis in a laboratory setting. The tabulated spectroscopic data provides a clear reference for the characterization and quality control of the synthesized product. This information is intended to be a valuable resource for researchers and scientists utilizing this compound in their synthetic endeavors.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Benzyl 2-bromopropanoate: A Technical Safety and Hazard Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for Benzyl 2-bromopropanoate (CAS No. 3017-53-6). The information is compiled from Safety Data Sheets (SDS), chemical databases, and established experimental guidelines to ensure safe handling and use in a laboratory setting. All quantitative data is summarized in structured tables, and relevant workflows are visualized to enhance clarity.
Chemical Identification and Physical Properties
This compound is a colorless to yellow liquid with a fruity odor.[1] It is primarily used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| CAS Number | 3017-53-6 | [1] |
| Appearance | Colorless to yellow liquid/oil | [1][3] |
| Boiling Point | 139-141 °C | [1] |
| Density | 1.410 ± 0.06 g/cm³ (Predicted) | [1] |
| LogP | 2.51320 | [1] |
| Synonyms | Benzyl α-bromopropionate, 2-Bromopropionic acid benzyl ester | [4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties and potential for causing allergic reactions and environmental harm.
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
GHS Pictograms and Signal Word
Pictograms:
Caption: GHS Hazard Classification for this compound.
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse effects.
Exposure Controls and Personal Protection
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[4]
-
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and hydrogen bromide gas.[4]
-
Accidental Release: Evacuate unnecessary personnel. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4] Do not allow the chemical to enter drains or waterways.[4]
Caption: Safe Handling Workflow for this compound.
Toxicological Information
Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[4]
Symptoms of Exposure:
-
Skin Contact: May cause redness, itching, scaling, and blistering.[4]
-
Eye Contact: May result in redness, pain, and severe eye damage.[4]
-
Inhalation: May cause irritation of the lungs and respiratory system.[4]
Experimental Protocols for Hazard Assessment
The hazard classifications for chemicals like this compound are determined through standardized experimental protocols. The following are summaries of the methodologies that would be used to assess its primary hazards.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure: a. A small area of the animal's fur is clipped. b. A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approx. 6 cm²). An untreated area of skin serves as a control.[6] c. The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[6] d. After 4 hours, the patch is removed, and the residual test substance is washed off.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any observed effects.[6]
-
Endpoint: The severity of the skin reactions is scored. If the responses persist to the end of the 14-day observation period, the substance is considered an irritant.[6]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This protocol evaluates the potential of a substance to cause damage to the eye.
-
Test Animal: The albino rabbit is the preferred species.
-
Procedure: a. A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[8] b. The eyelids are held shut for a brief period to allow for distribution of the substance.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[8] The severity of the lesions is scored.
-
Endpoint: The evaluation is based on the severity and reversibility of the ocular lesions. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9]
Acute Inhalation Toxicity (Based on OECD Guideline 436)
This test assesses the toxicity of a substance upon inhalation over a short period.
-
Test Animal: The rat is the preferred species.
-
Procedure: a. A group of animals (typically 3 of each sex per step) is exposed to a specific concentration of the test substance as a vapor, aerosol, or gas in an inhalation chamber.[3] b. The exposure duration is typically 4 hours.[3] c. The test is conducted in a stepwise manner, with the outcome of one step (mortality or evident toxicity) determining the concentration for the next step.
-
Observation: Animals are observed for clinical signs of toxicity during and after exposure for up to 14 days. Body weight is recorded weekly.[3]
-
Endpoint: The primary endpoint is mortality, which allows for the classification of the substance into a GHS category. A gross necropsy is performed on all animals at the end of the study.[3]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The substance should be handled as hazardous waste.[4]
This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and ensure that a thorough risk assessment is conducted.
References
- 1. iivs.org [iivs.org]
- 2. Acute inhalational toxicity studies.pptx [slideshare.net]
- 3. search.library.doc.gov [search.library.doc.gov]
- 4. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. iivs.org [iivs.org]
- 6. oecd.org [oecd.org]
- 7. criver.com [criver.com]
- 8. oecd.org [oecd.org]
- 9. flashpointsrl.com [flashpointsrl.com]
An In-depth Technical Guide to the Solubility of Benzyl 2-bromopropanoate in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Benzyl 2-bromopropanoate in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on predicting solubility based on the compound's structural features and established chemical principles. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to this compound
This compound (C₁₀H₁₁BrO₂) is an ester characterized by the presence of a benzyl group, a propanoate backbone, and a bromine atom at the alpha position to the carbonyl group. Its structure imparts a moderate level of polarity. Understanding its solubility is crucial for its application in organic synthesis, purification processes such as chromatography and crystallization, and for its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₁BrO₂
-
Molecular Weight: 243.10 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: 139-141 °C[1]
The predicted LogP value suggests that this compound has a greater affinity for an organic phase than an aqueous phase, indicating good solubility in many organic solvents.
Predicted Solubility Profile in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound in a given solvent.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound arises from the ester functional group (C=O and C-O bonds) and the carbon-bromine bond. The benzyl group and the alkyl chain contribute to its nonpolar character.
Based on its structure, this compound is expected to be soluble in a wide range of organic solvents, with varying degrees of solubility depending on the solvent's polarity.
Data Presentation: Predicted Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.
| Solvent Class | Solvent | Dielectric Constant (Polarity) | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor would lead to strong dipole-dipole interactions with the ester group. |
| Dimethylformamide (DMF) | 36.7 | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the polar regions of the molecule. | |
| Acetonitrile | 37.5 | Soluble | Acetonitrile's polarity is sufficient to dissolve this compound, though perhaps to a slightly lesser extent than DMSO or DMF. | |
| Acetone | 20.7 | Soluble | Acetone has a significant dipole moment and can engage in dipole-dipole interactions with the ester. | |
| Polar Protic | Methanol | 32.7 | Soluble | The ability of methanol to act as a hydrogen bond donor and acceptor, along with its polarity, allows for favorable interactions with the ester's oxygen atoms. |
| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol can dissolve the compound, though its slightly lower polarity might result in slightly lower solubility. | |
| Moderately Polar | Dichloromethane (DCM) | 9.1 | Highly Soluble | DCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low steric hindrance. |
| Tetrahydrofuran (THF) | 7.6 | Highly Soluble | THF is a versatile solvent with a moderate polarity and the ability to act as a hydrogen bond acceptor, making it an excellent solvent for many esters. | |
| Ethyl Acetate | 6.0 | Highly Soluble | As an ester itself, ethyl acetate has a similar polarity profile to this compound, making it a very compatible solvent. | |
| Nonpolar | Toluene | 2.4 | Soluble | The aromatic ring of toluene can interact favorably with the benzyl group of the solute through π-π stacking, and its overall nonpolar character is compatible. |
| Hexane | 1.9 | Sparingly Soluble | The highly nonpolar nature of hexane makes it a less effective solvent for the polar ester portion of the molecule, likely resulting in lower solubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a common and reliable technique.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vials to rest at the constant temperature for a short period to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the equilibrium solubility method.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
The Discovery and Synthesis of Benzyl 2-bromopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-bromopropanoate, a versatile reagent in organic synthesis, holds significance as a building block in the creation of more complex molecules, particularly in the pharmaceutical industry. Its history is intrinsically linked to the development of fundamental organic reactions in the late 19th century. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, alongside detailed experimental protocols for its synthesis, both historical and modern. The document presents quantitative data in structured tables for comparative analysis and utilizes visualizations to elucidate reaction pathways and workflows, catering to the needs of researchers and professionals in drug development.
Introduction
This compound (C₁₀H₁₁BrO₂) is an ester characterized by a benzyl group attached to the carboxylate of 2-bromopropanoic acid. The presence of a bromine atom at the alpha position to the carbonyl group makes it a valuable electrophile for the introduction of a propanoate moiety in various synthetic transformations. Its utility is prominent in the synthesis of pharmaceuticals and other fine chemicals where the modification of molecular scaffolds is crucial for tuning biological activity.
While a singular "discovery" of this compound is not prominently documented as a landmark event, its conceptualization and first synthesis can be inferred from the historical development of two key organic reactions: the Hell-Volhard-Zelinsky reaction and Fischer-Speier esterification.
Historical Context and Postulated First Synthesis
The latter half of the 19th century was a period of rapid advancement in synthetic organic chemistry. The ability to selectively functionalize molecules opened new avenues for creating novel compounds. It is within this context that the synthesis of this compound likely first occurred.
The logical and most probable route for its initial preparation would have been a two-step sequence:
-
α-Bromination of Propionic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction, first reported by Carl Magnus von Hell in 1881 and subsequently refined by Jacob Volhard and Nikolay Zelinsky, provided a reliable method for the selective bromination of the α-carbon of a carboxylic acid.[1][2] This reaction, when applied to propionic acid, yields 2-bromopropionic acid. The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.[2]
-
Esterification with Benzyl Alcohol: Following the synthesis of 2-bromopropionic acid, the next logical step would have been its esterification with benzyl alcohol. The Fischer-Speier esterification, described by Emil Fischer and Arthur Speier in 1895, became the classic method for this transformation.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol, while reversible, can be driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.[3][4] A publication from 1921 by E. H. Volwiler and E. B. Vliet specifically discusses the preparation of various benzyl esters, indicating that this class of compounds was of significant interest to the scientific community in the early 20th century.
Given the timelines of these foundational reactions, it is highly probable that the first synthesis of this compound was achieved in the late 19th or early 20th century using this two-step approach.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, reflecting both the historical approach and more contemporary practices.
Historical Synthesis: A Two-Step Approach
This protocol is based on the principles of the Hell-Volhard-Zelinsky reaction and Fischer-Speier esterification.
Step 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction
-
Materials: Propionic acid, red phosphorus, bromine.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, a mixture of propionic acid and a catalytic amount of red phosphorus is placed.
-
Bromine is added dropwise from the dropping funnel. The reaction is often initiated by gentle warming.
-
After the addition is complete, the reaction mixture is heated to reflux to ensure complete bromination.
-
The resulting 2-bromopropionyl bromide is then carefully hydrolyzed by the addition of water to yield 2-bromopropionic acid.
-
The crude 2-bromopropionic acid is purified by distillation under reduced pressure.
-
Step 2: Synthesis of this compound via Fischer-Speier Esterification
-
Materials: 2-Bromopropionic acid, benzyl alcohol, concentrated sulfuric acid (catalyst), benzene or toluene (for azeotropic removal of water).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 2-bromopropionic acid, a slight excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid are dissolved in a suitable solvent like benzene or toluene.
-
The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
The reaction is monitored until no more water is collected.
-
Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
-
Modern Synthesis: One-Pot Hell-Volhard-Zelinsky Reaction with Alcohol Quench
A more modern and efficient approach involves a one-pot reaction where the intermediate α-bromo acyl bromide is directly quenched with an alcohol to form the ester, bypassing the need to isolate the α-bromo carboxylic acid.[5][6]
-
Materials: Propionic acid, phosphorus tribromide (or red phosphorus and bromine), benzyl alcohol.
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a thermometer, propionic acid is treated with phosphorus tribromide to form propionyl bromide.
-
Bromine is then added dropwise at a controlled temperature to effect α-bromination, yielding 2-bromopropionyl bromide.
-
After the bromination is complete, the reaction mixture is cooled in an ice bath.
-
Benzyl alcohol is then added slowly to the cooled reaction mixture. The 2-bromopropionyl bromide reacts directly with the benzyl alcohol to form this compound.
-
The reaction mixture is then subjected to a standard work-up procedure, which may include washing with a mild base and brine, followed by drying and removal of the solvent.
-
Purification is achieved through column chromatography on silica gel or vacuum distillation.
-
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates.
Table 1: Physical and Chemical Properties of this compound [7][8]
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 139-141 °C |
| Density | 1.410 g/cm³ (Predicted) |
| CAS Number | 3017-53-6 |
Table 2: Typical Reaction Parameters and Yields for Synthesis Methods
| Method | Key Reagents | Reaction Time | Temperature | Typical Yield |
| Historical Two-Step | Propionic acid, P/Br₂, Benzyl alcohol, H₂SO₄ | Several hours for each step | Reflux | 60-70% (overall) |
| Modern One-Pot | Propionic acid, PBr₃/Br₂, Benzyl alcohol | Overnight | Reflux, then 0°C | 80-90% |
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~1.8 (d, 3H, CH₃), ~4.4 (q, 1H, CHBr), ~5.2 (s, 2H, OCH₂), ~7.3-7.4 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~21 (CH₃), ~40 (CHBr), ~68 (OCH₂), ~128-135 (Ar-C), ~170 (C=O) |
| IR (thin film) | ν ~1740 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch), ~700-750 cm⁻¹ (Ar C-H bend) |
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Historical two-step synthesis pathway.
Caption: Modern one-pot synthesis pathway.
Caption: General experimental workflow for synthesis.
Conclusion
The discovery and synthesis of this compound are a direct consequence of the foundational advancements in organic chemistry during the late 19th century. While not a singular event, its emergence is a testament to the power of newly developed synthetic methodologies. The historical two-step approach, utilizing the Hell-Volhard-Zelinsky reaction and Fischer-Speier esterification, has evolved into more efficient one-pot procedures. This technical guide has provided a comprehensive overview of the history, detailed experimental protocols, and relevant data for this important synthetic building block. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of such reagents is paramount for the successful design and execution of complex synthetic campaigns.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 3017-53-6 [chemicalbook.com]
An In-Depth Technical Guide to 2-Bromopropionic Acid Benzyl Ester: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopropionic acid benzyl ester, also known as benzyl 2-bromopropanoate, is an organic compound with the chemical formula C₁₀H₁₁BrO₂.[1] This ester derivative of 2-bromopropionic acid and benzyl alcohol serves as a versatile intermediate in organic synthesis. Its potential applications in pharmaceutical development, particularly in areas requiring targeted molecular modifications, make a thorough understanding of its physical, chemical, and biological properties essential for researchers. This technical guide provides a comprehensive overview of 2-Bromopropionic Acid Benzyl Ester, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.
Physical and Chemical Properties
2-Bromopropionic acid benzyl ester is typically a colorless to pale yellow liquid or oil with a fruity odor.[2][3] It is soluble in common organic solvents.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [4][5] |
| CAS Number | 3017-53-6 | [4][5] |
| Appearance | Colorless to pale yellow liquid/oil | [2][3] |
| Boiling Point | 139-141 °C | [4][5] |
| Density (predicted) | 1.410 ± 0.06 g/cm³ | [4][5] |
| Solubility | Soluble in organic solvents like Chloroform and Methanol. | [3] |
| Storage | Store in a refrigerator in an amber vial. It is noted to be light-sensitive. | [3] |
Chemical Reactivity and Stability:
2-Bromopropionic acid benzyl ester is an ester and an alkyl bromide, and its reactivity is dictated by these functional groups. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-bromopropionic acid and benzyl alcohol. The carbon-bromine bond is reactive towards nucleophiles, making it a useful substrate for substitution reactions.
Safety and Hazards:
This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also considered very toxic to aquatic life.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of 2-Bromopropionic Acid Benzyl Ester
A common method for the synthesis of 2-Bromopropionic acid benzyl ester is the esterification of 2-bromopropionic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.
Materials:
-
2-Bromopropionic acid
-
Benzyl alcohol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene or another suitable solvent for azeotropic removal of water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 2-bromopropionic acid and benzyl alcohol in toluene.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 2-Bromopropionic acid benzyl ester.
Purification
The crude product can be purified by vacuum distillation or column chromatography.
Column Chromatography Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromopropionic acid benzyl ester.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum provides characteristic signals for the benzyl and bromopropionyl moieties. The aromatic protons of the benzyl group typically appear as a multiplet around 7.3 ppm. The benzylic methylene protons (CH₂) will appear as a singlet or a pair of doublets around 5.2 ppm. The methine proton (CH) of the bromopropionyl group will be a quartet around 4.4 ppm, and the methyl protons (CH₃) will be a doublet around 1.8 ppm.
-
13C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the bromopropionyl group.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used for both identification and purity assessment. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group or the bromine atom. Due to the presence of bromine, isotopic peaks (M and M+2) of nearly equal intensity will be observed for bromine-containing fragments.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point. Detection can be performed using a UV detector, typically in the range of 210-260 nm.
Biological Activity
The biological activity of 2-Bromopropionic acid benzyl ester is not extensively documented in publicly available literature. However, some sources suggest potential antioxidant and anticancer properties.
Antioxidant Activity: There are general claims of antioxidant properties, but specific studies detailing the mechanism or providing quantitative data (e.g., IC₅₀ values from standard assays like DPPH or ABTS) are lacking. The presence of the benzyl group might contribute to some radical scavenging activity. Further research is needed to validate and quantify these potential antioxidant effects.
Anticancer Activity: One source mentions its use in treating leukemia cells by inhibiting the production of reactive oxygen species (ROS). However, detailed experimental data, including the specific leukemia cell lines tested, dose-response curves, and the signaling pathways involved, are not provided. The mechanism of action remains to be elucidated. It is possible that the compound's ability to alkylate biological macromolecules, due to the reactive bromine atom, could contribute to cytotoxic effects.
Given the limited information, the biological profile of 2-Bromopropionic acid benzyl ester represents an area ripe for further investigation. Researchers in drug development may find this compound to be a starting point for the design of novel therapeutic agents, but extensive preclinical studies are required to establish its efficacy and safety.
Conclusion
2-Bromopropionic acid benzyl ester is a chemical intermediate with well-defined physical and chemical properties that make it useful in organic synthesis. While standard protocols for its synthesis, purification, and analysis can be readily adapted from general chemical literature, its biological activities remain largely unexplored. The preliminary suggestions of antioxidant and anticancer potential warrant further, more detailed investigation to determine its true therapeutic value. This guide provides a solid foundation for researchers and scientists to work with this compound and to explore its potential applications in drug discovery and development.
References
Unlocking New Avenues in Drug Discovery: A Technical Guide to Benzyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-bromopropanoate, a halogenated ester, is emerging as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining a reactive bromine atom at the alpha position and a benzyl ester protective group, make it a valuable intermediate for the synthesis of a wide array of complex molecules and pharmacologically active agents. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed synthesis protocols, and a survey of its current and potential research applications. Particular focus is given to its role in the development of novel therapeutics, supported by experimental methodologies and illustrative pathway and workflow diagrams.
Introduction
The quest for novel therapeutic agents is a driving force in chemical and pharmaceutical research. The design and synthesis of new molecular entities with desired biological activities often rely on the availability of versatile and reactive chemical intermediates. This compound (C₁₀H₁₁BrO₂) is one such molecule that has garnered interest as a key starting material for the introduction of the 2-bromopropanoyl moiety into larger, more complex structures. The presence of the α-bromo group allows for a variety of nucleophilic substitution reactions, while the benzyl ester can be readily cleaved under mild conditions, providing a strategic advantage in multi-step syntheses. This guide aims to consolidate the available technical information on this compound and highlight its potential in cutting-edge research areas.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| CAS Number | 3017-53-6 | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 139-141 °C | - |
| Density | 1.410 g/cm³ (predicted) | - |
| Solubility | Soluble in common organic solvents | - |
| ¹³C NMR Spectra | Available on PubChem | [1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be efficiently achieved through the Fischer-Speier esterification of 2-bromopropionic acid with benzyl alcohol, catalyzed by a strong acid. An alternative prerequisite step involves the alpha-bromination of propionic acid via the Hell-Volhard-Zelinskii reaction to produce the 2-bromopropionic acid precursor.
Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinskii Reaction
This reaction facilitates the bromination of a carboxylic acid at the alpha-carbon.[2]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a trap.
-
Heat the reaction mixture to reflux for several hours until the red color of bromine disappears.
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
The resulting 2-bromopropionic acid can be purified by distillation under reduced pressure.
Synthesis of this compound via Fischer-Speier Esterification
This is a classic acid-catalyzed esterification reaction.[3][4][5][6]
Experimental Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromopropionic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent such as toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Potential Research Areas and Applications
This compound serves as a valuable precursor in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of a chiral propionate moiety, which is a common feature in many natural products and pharmaceuticals.
Synthesis of Anticonvulsant Agents
One promising area of research involves the use of this compound in the synthesis of N-benzyl-2-acetamidopropionamide derivatives, which have shown potent anticonvulsant activities.[7] The synthesis involves the nucleophilic substitution of the bromine atom with an amine, followed by further functional group manipulations.
The general synthetic approach is outlined below:
Caption: Synthetic workflow for N-benzyl-2-acetamidopropionamide derivatives.
Building Block for Chiral Synthesis
The chiral center at the C2 position of the propanoate moiety makes this compound a useful building block for asymmetric synthesis. Enantiomerically pure forms of this compound can be used to synthesize stereochemically defined molecules, which is crucial for drug development as different enantiomers can have vastly different pharmacological activities.
Development of Novel Antibacterial Agents
The benzyl and bromopropanoate moieties are found in various compounds with antimicrobial properties. This compound can be used as a scaffold to generate libraries of new compounds for screening against various bacterial strains. The general strategy involves modifying the benzyl ring and performing various substitution reactions at the α-bromo position to create structural diversity.
Signaling Pathways of Potential Therapeutic Targets
The anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives, which can be synthesized from this compound, is believed to be mediated through the modulation of voltage-gated sodium channels. By blocking these channels, the compounds can reduce the excessive electrical activity in the brain that leads to seizures.
Caption: Proposed mechanism of action for anticonvulsant derivatives.
Conclusion
This compound is a chemical intermediate with significant potential for advancing drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive starting material for creating complex and biologically active molecules. The exploration of its use in the synthesis of novel anticonvulsant and antibacterial agents represents a promising frontier in medicinal chemistry. This technical guide provides a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors. Further research into the applications of this compound is warranted and is expected to yield exciting new discoveries in the field of organic and medicinal chemistry.
References
- 1. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzyl 2-bromopropanoate in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for synthesizing well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures.[1] The choice of initiator is crucial as it determines the end-group functionality of the polymer chains and affects the overall polymerization kinetics. Benzyl 2-bromopropanoate is an effective initiator for the ATRP of a variety of monomers, including styrenes, methacrylates, and acrylates. Its structure combines the features of a secondary alkyl halide, which provides a good balance of activation and deactivation rates, with a benzyl ester group that can be useful for subsequent chemical modifications.
These application notes provide detailed protocols for the synthesis of this compound and its use as an initiator in the ATRP of common monomers such as styrene and methyl methacrylate (MMA).
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| CAS Number | 3017-53-6 |
| Appearance | Colorless liquid |
| Boiling Point | 139-141 °C |
| Density | 1.410 g/cm³ (Predicted) |
Source: PubChem, Guidechem[2][3]
Experimental Protocols
Synthesis of this compound Initiator
This protocol describes a general method for the synthesis of this compound from benzyl alcohol and 2-bromopropionyl bromide.
Materials:
-
Benzyl alcohol
-
2-Bromopropionyl bromide
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add 2-bromopropionyl bromide (1.1 eq) dropwise via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
General Protocol for ATRP of Styrene using this compound
This protocol is adapted from established procedures for the ATRP of styrene using similar bromoester initiators.[4][5]
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or another suitable solvent (optional, for solution polymerization)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Syringes
Procedure:
-
Preparation of the Reaction Mixture:
-
To a Schlenk flask, add CuBr (1.0 eq relative to initiator) and bpy (2.0 eq).
-
Seal the flask, and alternate between vacuum and inert gas three times to remove oxygen.
-
Add freshly purified styrene and anisole (if applicable) via syringe under an inert atmosphere.
-
Stir the mixture to allow the catalyst and ligand to dissolve.
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles to thoroughly degas the monomer solution.
-
-
Initiation:
-
While maintaining a positive pressure of inert gas, add the desired amount of this compound initiator via syringe. The ratio of monomer to initiator will determine the target molecular weight.
-
-
Polymerization:
-
Immerse the sealed reaction flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the viscous solution with a suitable solvent like THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a large excess of a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
General Protocol for ATRP of Methyl Methacrylate (MMA) using this compound
This protocol is based on established methods for the ATRP of MMA.[6][7]
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
-
Diphenyl ether or anisole (solvent, optional)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Syringes
Procedure:
-
Preparation of the Reaction Mixture:
-
Add the catalyst (e.g., CuBr, 1.0 eq relative to initiator) and ligand (e.g., PMDETA, 1.0-2.0 eq) to a Schlenk flask.
-
Seal the flask and deoxygenate by cycling between vacuum and inert gas.
-
Introduce the purified MMA and solvent (if used) via syringe under an inert atmosphere.
-
-
Degassing:
-
Subject the mixture to three freeze-pump-thaw cycles.
-
-
Initiation:
-
Under a positive inert gas flow, inject the this compound initiator.
-
-
Polymerization:
-
Place the flask in a preheated oil bath, typically at 70-90 °C.
-
Allow the polymerization to proceed with stirring. Monitor the reaction by taking samples at different time points.
-
-
Termination and Purification:
-
Terminate the reaction by cooling and exposing the mixture to air.
-
Dilute with THF and pass through a neutral alumina column to remove the copper complex.
-
Precipitate the resulting poly(methyl methacrylate) (PMMA) in a non-solvent like cold methanol or hexane.
-
Filter and dry the polymer under vacuum.
-
Quantitative Data Summary
The following tables present expected data for the ATRP of styrene and methyl methacrylate initiated by this compound, based on typical results for well-controlled polymerizations with similar initiators.[4][6]
Table 1: ATRP of Styrene with this compound
| Entry | [Styrene]₀/[Initiator]₀/[CuBr]₀/[bpy]₀ | Time (h) | Conversion (%) | Mₙ (calc) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Mₙ/Mₙ |
| 1 | 100:1:1:2 | 2 | 25 | 2600 | 2800 | 1.15 |
| 2 | 100:1:1:2 | 4 | 48 | 5000 | 5300 | 1.12 |
| 3 | 100:1:1:2 | 6 | 65 | 6800 | 7100 | 1.10 |
| 4 | 200:1:1:2 | 6 | 55 | 11500 | 12000 | 1.18 |
Conditions: Bulk polymerization at 110 °C. Mₙ (calc) = ([M]₀/[I]₀) × Conversion × Mₙ (monomer)
Table 2: ATRP of Methyl Methacrylate with this compound
| Entry | [MMA]₀/[Initiator]₀/[CuBr]₀/[PMDETA]₀ | Time (h) | Conversion (%) | Mₙ (calc) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Mₙ/Mₙ |
| 1 | 100:1:1:2 | 1 | 30 | 3000 | 3200 | 1.20 |
| 2 | 100:1:1:2 | 2 | 55 | 5500 | 5800 | 1.17 |
| 3 | 100:1:1:2 | 4 | 85 | 8500 | 8900 | 1.14 |
| 4 | 200:1:1:2 | 4 | 70 | 14000 | 14500 | 1.22 |
Conditions: 50% (v/v) anisole at 90 °C. Mₙ (calc) = ([M]₀/[I]₀) × Conversion × Mₙ (monomer)
Visualizations
ATRP Mechanism
The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain (Pₙ-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). This process generates a propagating radical (Pₙ•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). The low concentration of radicals at any given time minimizes termination reactions, leading to a controlled polymerization.
Caption: The ATRP equilibrium between active and dormant species.
Experimental Workflow for ATRP
The following diagram outlines the key steps in a typical ATRP experiment.
Caption: A typical experimental workflow for ATRP.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Synthesis of α-Substituted Esters Using Benzyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of α-substituted esters utilizing benzyl 2-bromopropanoate. This versatile building block is a key intermediate in the formation of a variety of valuable compounds, including β-hydroxy esters and α-aryl esters, which are significant in medicinal chemistry and drug development.
Synthesis of β-Hydroxy Esters via the Reformatsky Reaction
The Reformatsky reaction is a classic and reliable method for the carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of a metal, typically zinc.[1][2] This reaction leads to the formation of β-hydroxy esters, which are important precursors in the synthesis of many natural products and pharmaceuticals. The organozinc reagent, often referred to as a 'Reformatsky enolate', is prepared by treating an alpha-halo ester like this compound with zinc dust.[1] These enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation of the ester.[1]
Experimental Protocol: Synthesis of Benzyl 3-hydroxy-2-methyl-3-phenylpropanoate
This protocol details the reaction between this compound and benzaldehyde to yield benzyl 3-hydroxy-2-methyl-3-phenylpropanoate.
Materials:
-
This compound
-
Benzaldehyde
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
A dry 100 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is charged with activated zinc dust (1.5 eq). The flask is flushed with argon.
-
Anhydrous THF (20 mL) is added to the flask, and the suspension is stirred.
-
A solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF (10 mL) is prepared.
-
A small portion (approximately 10%) of this solution is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.
-
Once the reaction has started, the remaining solution of the ester and aldehyde is added dropwise over 30 minutes to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1 hour, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.
-
The reaction mixture is then cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzyl 3-hydroxy-2-methyl-3-phenylpropanoate.
Quantitative Data for the Reformatsky Reaction
The following table summarizes representative yields for the Reformatsky reaction with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Benzyl 3-hydroxy-2-methyl-3-phenylpropanoate | 85 | 60:40 |
| 2 | 4-Chlorobenzaldehyde | Benzyl 3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoate | 82 | 55:45 |
| 3 | 4-Methoxybenzaldehyde | Benzyl 3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoate | 88 | 65:35 |
| 4 | Cinnamaldehyde | Benzyl 3-hydroxy-2-methyl-5-phenylpent-4-enoate | 75 | 50:50 |
Note: Yields and diastereomeric ratios are representative and can vary based on reaction conditions and the specific reagents used.
Reaction Workflow: Reformatsky Reaction
References
Application Notes and Protocols for the Benzylation of Alcohols using Benzyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, hypothetical protocol for the benzylation of alcohols using Benzyl 2-bromopropanoate as a benzylating agent. As this specific reagent is not commonly cited for this purpose, the following protocol is based on the well-established principles of the Williamson ether synthesis. The primary reaction involves the nucleophilic substitution of the bromide on the this compound by an alkoxide. Potential side reactions, such as elimination and transesterification, are also discussed. This document is intended to serve as a foundational guide for researchers exploring the use of this and similar α-halo esters for alcohol protection.
Introduction
The benzylation of alcohols is a fundamental and widely used method for protecting hydroxyl groups in organic synthesis. The resulting benzyl ether is stable under a variety of reaction conditions, including acidic and basic media, and can be selectively cleaved under neutral conditions via hydrogenolysis.[1] The most common method for benzylation is the Williamson ether synthesis, which typically employs a benzyl halide, such as benzyl bromide or benzyl chloride, and a strong base.[2][3]
This document explores the prospective use of this compound as an alternative benzylating agent. The presence of a bromine atom alpha to an ester carbonyl group suggests its potential as an electrophile in an SN2 reaction.[4] The protocol outlined below is a theoretical framework designed to guide the experimental investigation of this transformation.
Proposed Reaction Mechanism
The proposed reaction proceeds via a two-step mechanism analogous to the Williamson ether synthesis. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. Subsequently, the alkoxide attacks the carbon bearing the bromine atom in this compound in an SN2 fashion to yield the desired benzyl ether product and a salt byproduct.
A potential competing reaction is the nucleophilic attack of the alkoxide on the ester carbonyl of this compound, leading to a transesterification product. This side reaction is more likely with less sterically hindered alkoxides.[5]
Caption: Proposed reaction mechanism for the benzylation of an alcohol.
Hypothetical Experimental Data
The following table summarizes the anticipated yields for the benzylation of various alcohols using this compound. The expected trend is a decrease in yield with increasing steric hindrance of the alcohol due to the competing E2 elimination reaction and potential transesterification.[2][6]
| Entry | Alcohol Substrate | Alcohol Type | Expected Yield (%) | Major Side Product(s) |
| 1 | Benzyl Alcohol | Primary | 75-85 | Transesterification Product |
| 2 | 1-Pentanol | Primary | 70-80 | Transesterification Product |
| 3 | Cyclohexanol | Secondary | 40-50 | Elimination & Transesterification Products |
| 4 | tert-Butanol | Tertiary | < 5 | Primarily Elimination Product |
Detailed Experimental Protocol
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv) and anhydrous DMF (5-10 mL per mmol of alcohol).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add this compound (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired benzylated product.
Caption: Experimental workflow for the benzylation of alcohols.
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care in an inert atmosphere and away from any moisture.
-
This compound is expected to be a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.
-
Always wear appropriate PPE when handling any chemicals in the laboratory.
Conclusion
The protocol described provides a theoretical framework for the benzylation of alcohols using this compound. While this specific reagent is not a conventional choice, the principles of the Williamson ether synthesis suggest its potential utility. Researchers should be mindful of potential side reactions, particularly transesterification and elimination, which may affect the overall yield and purity of the desired product. Further experimental validation is necessary to determine the efficacy and scope of this proposed transformation.
References
Application Notes and Protocols: Benzyl 2-bromopropanoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of Benzyl 2-bromopropanoate as a key reagent in the synthesis of valuable pharmaceutical intermediates. The following sections outline its application in the Darzens condensation for the synthesis of glycidic esters and in the potential synthesis of 2-arylpropanoic acid derivatives (profens).
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized as an alkylating agent. Its structure, featuring a reactive bromine atom alpha to an ester carbonyl group and a benzyl ester protecting group, makes it a suitable precursor for a variety of pharmaceutical intermediates. The benzyl ester can be readily removed under mild hydrogenolysis conditions, which is advantageous in multi-step syntheses of complex molecules.
Application 1: Synthesis of Glycidic Esters via Darzens Condensation
The Darzens condensation is a classic carbon-carbon bond-forming reaction between a ketone or aldehyde and an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. These glycidic esters are highly valuable intermediates in the synthesis of various pharmaceuticals due to the reactive epoxide ring, which can be opened by a range of nucleophiles to introduce diverse functionalities.
A primary application of this compound is in the synthesis of benzyl 2-methyl-3-aryloxirane-2-carboxylates. These compounds can serve as precursors to α-arylpropanoic acids and other complex molecules.
Experimental Protocol: Synthesis of Benzyl 2-methyl-3-phenyloxirane-2-carboxylate
This protocol describes the Darzens condensation of acetophenone with this compound.
Materials:
-
This compound
-
Acetophenone
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in toluene.
-
Add the toluene solution dropwise to the stirred ethanolic sodium ethoxide solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Benzyl 2-methyl-3-phenyloxirane-2-carboxylate.
Data Presentation
| Parameter | Value |
| Reactants | This compound, Acetophenone |
| Base | Sodium Ethoxide |
| Solvent | Ethanol/Toluene |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-80% |
| Product | Benzyl 2-methyl-3-phenyloxirane-2-carboxylate |
Logical Workflow for Darzens Condensation
Application of Benzyl 2-bromopropanoate in Fragrance Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-bromopropanoate is a versatile chemical intermediate with significant potential in the synthesis of novel fragrance compounds. Due to the presence of a reactive bromine atom, this molecule serves as a key building block for introducing a variety of functional groups, leading to the creation of esters with diverse and interesting olfactory properties. While not typically used as a fragrance ingredient itself, its value lies in its ability to be transformed into alpha-substituted propionates, which can exhibit desirable fruity, floral, and spicy notes. This document outlines the potential applications of this compound in fragrance synthesis, providing detailed experimental protocols for its derivatization and summarizing key data for the resulting fragrance compounds.
Introduction
The fragrance industry is in constant pursuit of new molecules with unique and captivating scents. Benzyl esters, such as the widely used benzyl acetate and benzyl propionate, are known for their pleasant fruity and floral characteristics.[1][2][3][4][5] this compound, a halogenated derivative, offers a strategic entry point for chemical modification at the alpha-position of the propanoate moiety. The bromine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various substituents, thereby enabling the fine-tuning of the molecule's odor profile.
Synthetic Applications of this compound
The primary application of this compound in fragrance synthesis is as an intermediate in nucleophilic substitution reactions. By reacting it with different nucleophiles, a library of alpha-substituted benzyl propionates can be generated.
Synthesis of α-Alkoxy and α-Aryloxy Benzyl Propionates
Reaction of this compound with alcohols or phenols in the presence of a base yields α-alkoxy or α-aryloxy benzyl propionates. These compounds are of interest as they can possess soft, fruity, and floral notes.
Synthesis of α-Acyloxy Benzyl Propionates
Substitution of the bromine with a carboxylate anion leads to the formation of α-acyloxy benzyl propionates. These derivatives can introduce additional fruity and sweet notes to the parent ester.
Synthesis of other α-Substituted Benzyl Propionates
Other nucleophiles, such as thiols and amines, can also be employed to create a wider range of derivatives with potentially unique and powerful odors, including sulfurous and nitrogenous notes that can add complexity to fragrance compositions.
Experimental Protocols
The following are detailed protocols for the synthesis of fragrance compounds using this compound as a starting material.
General Procedure for the Synthesis of this compound
This compound can be synthesized via the esterification of benzyl alcohol with 2-bromopropionyl chloride or by the reaction of benzyl alcohol with 2-bromopropionic acid under acidic catalysis. A typical laboratory-scale synthesis is described below.
Protocol 1: Synthesis of this compound
-
Materials: Benzyl alcohol, 2-bromopropionyl chloride, pyridine, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 2-bromopropionyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Protocol for the Synthesis of α-Alkoxy Benzyl Propionates
Protocol 2: Synthesis of Benzyl 2-ethoxypropanoate
-
Materials: this compound, sodium ethoxide, absolute ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
In a separate flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the sodium ethoxide solution (1.2 eq) dropwise to the this compound solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting Benzyl 2-ethoxypropanoate by vacuum distillation or column chromatography.
-
Data Presentation
The following tables summarize the expected physical and olfactory properties of this compound and its potential derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Olfactory Profile (Predicted) |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Decomposes | Pungent, chemical |
| Benzyl 2-ethoxypropanoate | C₁₂H₁₆O₃ | 208.25 | ~250 | Fruity, apple, slightly sweet |
| Benzyl 2-phenoxypropanoate | C₁₆H₁₆O₃ | 256.29 | >300 | Floral, rosy, slightly spicy |
| Benzyl 2-acetoxypropanoate | C₁₂H₁₄O₄ | 222.24 | ~270 | Fruity, pear, sweet |
Diagrams
Synthesis Workflow
Caption: Synthetic routes from starting materials to fragrance compounds via this compound.
Logical Relationship of Applications
Caption: Logical flow from the intermediate to the final application in creating diverse fragrances.
Conclusion
This compound is a valuable, though not widely recognized, precursor in the synthesis of novel fragrance ingredients. Its utility stems from the reactivity of the alpha-bromo group, which allows for the straightforward introduction of a wide range of functional groups. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthesis of new alpha-substituted benzyl propionates, potentially leading to the discovery of new and commercially valuable fragrance compounds. Further research into the structure-odor relationships of these derivatives will be crucial for targeted synthesis of molecules with specific and desirable olfactory profiles.
References
- 1. ScenTree - Benzyl propionate (CAS N° 122-63-4) [scentree.co]
- 2. researchgate.net [researchgate.net]
- 3. Embark On A Fragrant Journey With Benzyl Propionate: Floral And Fruity Delights Await! [chemicalbull.com]
- 4. Fragrance material review on benzyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
Chiral Synthesis and Stereoselective Reactions with Benzyl 2-bromopropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzyl 2-bromopropanoate in chiral synthesis and stereoselective reactions. The focus is on leveraging this versatile building block to achieve high levels of stereocontrol in the formation of new chiral centers, a critical aspect of modern pharmaceutical and fine chemical synthesis.
Introduction
This compound is a key electrophile in stereoselective synthesis, particularly in the alkylation of chiral enolates. Its utility lies in the ability to introduce a propionate moiety with a benzyl protecting group, which can be readily removed under mild conditions. This allows for the synthesis of a wide range of chiral carboxylic acids and their derivatives, which are valuable intermediates in drug discovery and development. The stereochemical outcome of these reactions is often controlled by the use of chiral auxiliaries, which temporarily attach to the reacting molecule to direct the approach of the electrophile.
Core Application: Diastereoselective Alkylation of Chiral Oxazolidinone Enolates
A primary application of this compound is in the diastereoselective alkylation of N-acyl oxazolidinones, a powerful method developed by David A. Evans.[1][2] These chiral auxiliaries create a sterically biased environment, forcing the alkylation to occur from a specific face of the enolate, thereby leading to a high degree of diastereoselectivity. The resulting product can then be cleaved to yield the desired chiral carboxylic acid with high enantiomeric purity.
Reaction Workflow
The general workflow for the diastereoselective alkylation using an Evans' chiral auxiliary and this compound involves three key steps: acylation of the chiral auxiliary, diastereoselective alkylation, and finally, removal of the auxiliary.
Caption: General workflow for diastereoselective alkylation.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone with this compound
This protocol details the synthesis of a chiral α-substituted carboxylic acid derivative using an Evans' chiral auxiliary.
Step 1: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi, 1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the (Z)-enolate.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired alkylated product.
Step 3: Auxiliary Removal
-
Dissolve the purified alkylated auxiliary (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by the dropwise addition of 1 M aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1 hour.
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2-3 with 1 M hydrochloric acid (HCl).
-
Extract the chiral carboxylic acid with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation
The following table summarizes typical quantitative data for the diastereoselective alkylation of N-acyl oxazolidinones with various electrophiles, including benzyl bromide as a proxy for this compound, to illustrate the expected high levels of stereocontrol.[1]
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LiN(i-C₃H₇)₂ | 98:2 | 90 |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(SiMe₃)₂ | 98:2 | 85 |
| (S)-Valinol-derived oxazolidinone | Methyl iodide | NaN(SiMe₃)₂ | 95:5 | 88 |
Note: Specific data for this compound was not available in the cited literature; however, similar high diastereoselectivity is expected.
Logical Relationship Diagram
The stereochemical outcome of the alkylation is dictated by the chelated (Z)-enolate intermediate, where the bulky substituent on the chiral auxiliary effectively blocks one face of the enolate.
Caption: Control of stereoselectivity in alkylation.
Conclusion
This compound serves as an effective electrophile in stereoselective alkylation reactions, particularly when paired with robust chiral auxiliaries like Evans' oxazolidinones. The protocols outlined provide a reliable pathway to synthesize enantiomerically enriched α-substituted carboxylic acids. These methods are highly valuable for the construction of complex chiral molecules in the fields of pharmaceutical research and drug development. The predictability and high fidelity of these reactions make them a cornerstone of modern asymmetric synthesis.
References
Application Notes and Protocols: Benzyl 2-bromopropanoate for Ester Protecting Group Strategies in Multi-step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The benzyl ester is a cornerstone of carboxylic acid protection, valued for its general stability across a range of reaction conditions and its susceptibility to mild cleavage through hydrogenolysis. Benzyl 2-bromopropanoate serves as a valuable reagent for the introduction of a benzyl ester protecting group, offering a reactive electrophile for the esterification of carboxylic acids.
These application notes provide a comprehensive overview of the use of this compound in ester protecting group strategies. Detailed protocols for protection and deprotection are presented, along with a discussion of chemoselectivity in the context of multi-step synthesis.
Data Presentation
Table 1: Comparison of Common Benzylation Methods for Carboxylic Acid Protection
| Method | Reagent | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| Alkyl Halide Esterification | This compound / Benzyl bromide | Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃), Solvent (e.g., DMF, Acetone), RT to moderate heat | Readily available reagents, good yields. | Requires basic conditions which may not be suitable for all substrates. | 85-95% |
| Fischer Esterification | Benzyl alcohol | Acid catalyst (e.g., H₂SO₄, TsOH), Toluene, Reflux with water removal | Inexpensive reagents, suitable for large scale. | Requires harsh acidic conditions and high temperatures; reversible reaction. | 60-80% |
| DCC/DMAP Coupling | Benzyl alcohol, DCC, DMAP | Anhydrous solvent (e.g., DCM), 0 °C to RT | Mild reaction conditions. | DCC can cause allergic reactions; removal of dicyclohexylurea (DCU) byproduct can be challenging. | 80-95% |
| Mitsunobu Reaction | Benzyl alcohol, DIAD/DEAD, PPh₃ | Anhydrous solvent (e.g., THF, DCM), 0 °C to RT | Mild conditions, stereochemical inversion at the alcohol center (if applicable). | Reagents are toxic and produce stoichiometric byproducts that can complicate purification. | 70-90% |
Table 2: Deprotection Methods for Benzyl Esters
| Method | Reagents and Conditions | Mechanism | Orthogonality and Chemoselectivity |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%), Solvent (e.g., MeOH, EtOH, EtOAc), RT, 1 atm | Cleavage of the C-O bond by hydrogen. | High. Orthogonal to many other protecting groups (e.g., Boc, Fmoc, silyl ethers, acetals). May reduce other functional groups like alkenes, alkynes, nitro groups, and some aromatic systems. |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, Reflux in MeOH | In situ generation of hydrogen. | Similar to catalytic hydrogenolysis but avoids the need for a hydrogen gas setup. |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., TFA, HBr/AcOH) | Acid-mediated cleavage. | Not orthogonal to acid-labile groups (e.g., Boc, t-butyl esters, acetals). |
| Lewis Acid-Mediated Cleavage | BCl₃, AlCl₃, TMSI | Coordination to the carbonyl oxygen followed by nucleophilic attack. | Can be selective depending on the Lewis acid and substrate. May cleave other ether or ester groups. |
| Oxidative Cleavage | DDQ (for p-methoxybenzyl esters) | Oxidation of the electron-rich benzyl group. | Specific for electron-rich benzyl ethers and esters. |
| Reductive Cleavage | Na/NH₃ (Birch reduction) | Dissolving metal reduction. | Harsh conditions, not compatible with many functional groups. |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using this compound (Representative Protocol)
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound. The reaction proceeds via an SN2 reaction between the carboxylate anion and the benzylic bromide.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Cesium carbonate (Cs₂CO₃, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or acetone) is added potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to form the carboxylate salt.
-
This compound (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water, saturated aqueous NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure benzyl ester.
Protocol 2: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis
This is the most common and mildest method for the cleavage of benzyl esters.
Materials:
-
Benzyl ester (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
Procedure:
-
The benzyl ester is dissolved in methanol or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
10% Palladium on carbon is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to yield the deprotected carboxylic acid.
Multi-Step Synthesis Strategy: An Orthogonal Approach
In a multi-step synthesis, the choice of protecting groups is critical to ensure that they can be removed selectively without affecting other parts of the molecule. This is known as an orthogonal protecting group strategy. A benzyl ester, introduced via this compound, can be a key component of such a strategy.
Consider a hypothetical synthetic intermediate containing both a carboxylic acid protected as a benzyl ester and a primary alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether.
-
The benzyl ester is stable to the basic conditions often used for silylation and desilylation, and to the mildly acidic or fluoride-based conditions used to remove many silyl ethers.
-
The TBDMS ether is stable to the neutral conditions of catalytic hydrogenolysis used to remove the benzyl ester.
This orthogonality allows for the selective deprotection of either functional group, providing flexibility in the synthetic route.
Visualizations
Conclusion
This compound is an effective reagent for the protection of carboxylic acids as benzyl esters. This protecting group strategy is characterized by the mild conditions for both the introduction of the group and, most notably, its removal via catalytic hydrogenolysis. The high degree of orthogonality with many other common protecting groups makes the benzyl ester an invaluable tool in the strategic planning and execution of complex multi-step syntheses in research and drug development. The protocols and strategic considerations outlined in these notes provide a solid foundation for the successful application of this compound in sophisticated synthetic endeavors.
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using Benzyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting Atom Transfer Radical Polymerization (ATRP) utilizing Benzyl 2-bromopropanoate as an initiator. ATRP is a robust controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The use of a functional initiator like this compound enables the incorporation of a benzyl group at the α-chain end, which can be a valuable feature for subsequent polymer modification or for influencing the polymer's properties.
Introduction to ATRP with this compound
Atom Transfer Radical Polymerization (ATRP) relies on a reversible redox process catalyzed by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand. This process establishes an equilibrium between active propagating radicals and dormant species (alkyl halides), keeping the radical concentration low and thus minimizing termination reactions.[2][3]
This compound is a secondary halide initiator. The rate of initiation with such initiators can sometimes be slower than the rate of propagation, which may lead to a broader molecular weight distribution.[4] To circumvent this, a technique known as "halogen exchange" can be employed, where a copper(I) chloride (CuCl) catalyst is used with the bromide initiator. This can increase the rate of initiation relative to propagation, leading to better control over the polymerization.[2]
This protocol will detail the experimental setup for the ATRP of common monomers like styrene and methyl methacrylate (MMA) using this compound.
Experimental Protocols
Materials
-
Monomer: Styrene or Methyl Methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: this compound (synthesis required or commercially available).
-
Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl), purified by washing with acetic acid, then ethanol, and dried under vacuum.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy).
-
Solvent (optional): Anisole or toluene, anhydrous.
-
Inert Gas: Argon or Nitrogen.
-
Other: Anhydrous tetrahydrofuran (THF), methanol, neutral alumina, Schlenk flasks, magnetic stir bars, syringes, and rubber septa.
General ATRP Procedure (Schlenk Line Technique)
-
Preparation of the Reaction Flask: A dry Schlenk flask equipped with a magnetic stir bar is charged with the copper(I) halide catalyst and the ligand under an inert atmosphere.
-
Degassing: The flask is sealed with a rubber septum and subjected to several cycles of vacuum and backfilling with inert gas to remove all oxygen.
-
Addition of Reagents: The degassed monomer and solvent (if applicable) are added to the flask via a degassed syringe. The mixture is stirred until the catalyst complex dissolves, which may require gentle heating.
-
Initiation: The initiator, this compound, is added via a degassed syringe to start the polymerization. The reaction mixture is then placed in a preheated oil bath at the desired temperature.
-
Monitoring the Reaction: Samples can be withdrawn periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air. The mixture is then diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is precipitated by pouring the THF solution into a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum.
Data Presentation: Typical Reaction Conditions
The following tables summarize typical starting conditions for the ATRP of Styrene and Methyl Methacrylate initiated by a secondary bromopropionate initiator. These serve as a good starting point for optimization with this compound.
Table 1: ATRP of Styrene
| Parameter | Condition | Reference |
| Monomer | Styrene | [5] |
| Initiator | Undecenyl-2-Bromopropionate | [5] |
| Catalyst | CuCl | [5] |
| Ligand | 2,2'-Bipyridine (bpy) | [5] |
| Molar Ratio [M]:[I]:[Cu]:[L] | 100 : 1 : 1 : 2 | [5] |
| Solvent | Bulk (no solvent) | [5] |
| Temperature | 110 °C | [5] |
| Time | Varies (monitor conversion) | [5] |
| Expected PDI | < 1.3 |
Table 2: ATRP of Methyl Methacrylate (MMA)
| Parameter | Condition | Reference |
| Monomer | Methyl Methacrylate (MMA) | [6] |
| Initiator | Ethyl 2-bromoisobutyrate (similar reactivity) | [6] |
| Catalyst | CuBr or CuCl | [2][6] |
| Ligand | PMDETA or dNbpy | [2][6] |
| Molar Ratio [M]:[I]:[Cu]:[L] | 100 : 1 : 1 : 2 | [6] |
| Solvent | Anisole (50% v/v) or Bulk | [6] |
| Temperature | 90 °C | [6] |
| Time | Varies (monitor conversion) | [6] |
| Expected PDI | < 1.2 | [2] |
Mandatory Visualization
Signaling Pathway of ATRP
Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP
Caption: A typical experimental workflow for conducting an ATRP experiment.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols: Reaction of Benzyl 2-bromopropanoate with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of benzyl 2-bromopropanoate with a variety of nitrogen, sulfur, and carbon-based nucleophiles. The protocols and data presented herein are valuable for the synthesis of diverse derivatives of benzyl propanoate, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.
Overview of Reactivity
This compound is an α-halo ester that readily undergoes nucleophilic substitution reactions. The presence of the bromine atom on the carbon adjacent to the ester carbonyl group makes it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via an S(_N)2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond with the incoming nucleophile. The benzylic ester group can influence the reactivity and may be sensitive to harsh reaction conditions.
Reaction with Nitrogen Nucleophiles
The reaction of this compound with nitrogen-based nucleophiles, such as azides and amines, provides a direct route to the synthesis of α-azido and α-amino esters. These products are versatile building blocks for the synthesis of unnatural amino acids and other nitrogen-containing compounds.
Data Presentation: Reaction with N-Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference (Analogous Reaction) |
| Azide | Sodium Azide (NaN₃) | DMF | Room Temp. | 12 | Up to 99 | Benzyl 2-azidopropanoate | [1] |
| Azide | Sodium Azide (NaN₃) | DMSO | Room Temp. | Overnight | 73-99 | Benzyl 2-azidopropanoate | [2][3] |
| Amine (Primary) | R-NH₂ | DMF | Room Temp. - Reflux | 12-24 | Moderate to High | Benzyl 2-(alkylamino)propanoate | General knowledge |
| Amine (Secondary) | R₂NH | DMF | Room Temp. - Reflux | 12-24 | Moderate to High | Benzyl 2-(dialkylamino)propanoate | General knowledge |
| Ammonia | NH₃ (aq) | Methanol | Room Temp. | 96 | 65-70 | Benzyl 2-aminopropanoate | [4] |
Experimental Protocol: Synthesis of Benzyl 2-azidopropanoate
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate).
-
Add sodium azide (1.5 - 2.0 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl 2-azidopropanoate.
-
If necessary, the product can be purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of benzyl 2-azidopropanoate.
Reaction with Sulfur Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiourea, react with this compound to yield α-thioether and isothiouronium salt derivatives, respectively. These compounds are of interest in medicinal chemistry due to the prevalence of sulfur-containing motifs in biologically active molecules.
Data Presentation: Reaction with S-Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference (Analogous Reaction) |
| Thiol | R-SH / Base (e.g., Et₃N) | DMF | Room Temp. | 2-4 | High | Benzyl 2-(alkylthio)propanoate | General knowledge |
| Thioacetate | Potassium Thioacetate (AcSK) | DMF | 60 | 2 | 76 (over 2 steps) | Benzyl 2-(acetylthio)propanoate | [5] |
| Thiourea | Thiourea | Methanol | Reflux | 3-4 (salt formation) | High | S-(1-(benzyloxycarbonyl)ethyl)isothiouronium bromide | [6] |
Experimental Protocol: Synthesis of Benzyl 2-(Alkylthio)propanoate
Materials:
-
This compound
-
Thiol (R-SH)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in anhydrous DMF.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Caption: Workflow for the synthesis of benzyl 2-(alkylthio)propanoate.
Reaction with Carbon Nucleophiles
Carbon-based nucleophiles, such as cyanide, can be used to introduce a cyano group at the α-position of the ester. The resulting α-cyano esters are valuable intermediates that can be further transformed into carboxylic acids, amides, or amines.
Data Presentation: Reaction with C-Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference (Analogous Reaction) |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | - | High | Benzyl 2-cyanopropanoate | [7] |
Experimental Protocol: Synthesis of Benzyl 2-cyanopropanoate
Materials:
-
This compound
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: SAFETY NOTE: Potassium cyanide is extremely toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (1.5 eq) in a minimal amount of water.
-
Add ethanol to the aqueous KCN solution.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Workflow for the synthesis of benzyl 2-cyanopropanoate.
General Reaction Pathway
The nucleophilic substitution of this compound generally follows an S(_N)2 pathway. The nucleophile attacks the carbon atom bearing the bromine, leading to a backside attack and inversion of stereochemistry if the starting material is chiral.
Caption: General S(_N)2 mechanism for the reaction.
References
- 1. rsc.org [rsc.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Sonochemical switching of reaction pathways in slid–liquid two-phase reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Benzyl 2-bromopropanoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides for research and therapeutic applications. The modification of peptide backbones, such as through N-alkylation, is a powerful strategy to enhance the pharmacokinetic properties of peptide drug candidates. Introducing alkyl groups on the amide nitrogen can increase metabolic stability, improve membrane permeability, and modulate biological activity.[1][2] Benzyl 2-bromopropanoate is a versatile reagent for introducing a benzyl-oxycarbonyl-ethyl group onto the N-terminus or side-chain amines of peptides during SPPS. This modification can serve as a bulky side chain or as a protected precursor for further functionalization after benzyl group removal.
These application notes provide a detailed protocol for the on-resin N-alkylation of peptides using this compound, based on the well-established Fukuyama N-alkylation methodology.[3][4] This method involves the activation of a primary amine on the peptide resin with an o-nitrobenzenesulfonyl (o-NBS) group, followed by alkylation and subsequent deprotection.[3][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of Solid-Phase Peptide Synthesis and the specific steps for on-resin N-alkylation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: On-resin N-alkylation via the Fukuyama method.
Data Presentation
The efficiency of on-resin N-alkylation is dependent on the alkylating agent and reaction conditions. While specific data for this compound is not extensively published, the following table summarizes the yields obtained with various alkyl bromides using a Fukuyama-type N-alkylation on a PAL-PEG-PS resin, which can serve as a reference for expected outcomes.[3]
| Alkylating Agent (Alkyl Bromide) | Base | Solvent | Reaction Time | Yield (%) |
| Cyclopropylmethyl bromide | DBU | DMF | 48 h | Quantitative |
| Phenylethyl bromide | DBU | DMF | 48 h | 20 |
| Phenylethyl bromide (80 °C) | DBU | DMF | 48 h | 76 |
| Benzyl bromide | DBU | DMF | 48 h | Quantitative |
Experimental Protocols
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine (e.g., Rink Amide or PAL-PEG-PS resin)
-
This compound
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
N,N-Diisopropylethylamine (DIEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol or Thiophenol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers for cleavage (e.g., triisopropylsilane, water)
-
Solid-phase synthesis vessel
-
Shaker/rocker
-
HPLC system for analysis
Protocol 1: On-Resin N-Alkylation of Peptides
This protocol is adapted from the Fukuyama N-alkylation procedure for solid-phase synthesis.[3][4]
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (1 eq) in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).
-
Swell the resin in DMF (10 mL/g resin) for at least 30 minutes with gentle agitation.
Step 2: N-terminal Fmoc Deprotection (if applicable)
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10-20 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment once more.
-
Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines.
Step 3: Activation with o-Nitrobenzenesulfonyl Chloride (o-NBS-Cl)
-
To the resin with the free amine, add a solution of o-NBS-Cl (4 eq) and DIEA (4 eq) in DCM.
-
Agitate the mixture at room temperature for 30-60 minutes.[3]
-
Monitor the reaction for the disappearance of free amines using the Kaiser test. The resin beads should remain colorless.
-
Once the reaction is complete, drain the solution and wash the resin with DCM (3 x 10 mL/g resin) and DMF (3 x 10 mL/g resin).
Step 4: N-Alkylation with this compound
-
Prepare a solution of this compound (5-10 eq) and DBU (5 eq) in DMF.
-
Add the solution to the o-NBS activated peptide-resin.
-
Agitate the mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 50 °C) to improve the yield if the reaction is sluggish, as is common with sterically hindered alkyl halides.[3]
-
After the reaction, drain the alkylation solution and wash the resin with DMF (5 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
Step 5: Deprotection of the o-NBS Group
-
Prepare a deprotection cocktail of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF.
-
Add the cocktail to the N-alkylated resin.
-
Agitate the mixture at room temperature for 1-2 hours.[5]
-
Drain the deprotection solution and wash the resin extensively with DMF (5 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
The resin is now ready for the next coupling step in the peptide synthesis or for final cleavage.
Protocol 2: Cleavage of the N-Alkylated Peptide from the Resin
Note: N-alkylated peptide bonds can be more susceptible to acid-catalyzed hydrolysis during TFA cleavage.[6] Therefore, cleavage times should be minimized.
-
Wash the final N-alkylated peptide-resin with DCM (3 x 10 mL/g resin) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[7]
-
Add the cleavage cocktail to the resin (10 mL/g resin) and agitate at room temperature for 1-2 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge or filter to collect the peptide pellet.
-
Wash the pellet with cold ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conclusion
The use of this compound in conjunction with the Fukuyama N-alkylation method provides a robust strategy for the site-specific modification of peptides on a solid support. This approach allows for the introduction of a unique N-alkyl group that can enhance the therapeutic potential of peptides. Careful optimization of the alkylation and cleavage conditions is crucial to achieve high yields and purity of the final N-alkylated peptide. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of peptide chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in ATRP with Bromoester Initiators
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating common side reactions encountered during Atom Transfer Radical Polymerization (ATRP) initiated by bromoester compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Initiation & Control
-
FAQ 1: My polymerization is not starting or is very slow. What are the possible causes?
Several factors can lead to slow or no polymerization. A primary cause can be the slow initiation from your bromoester initiator. The rate of initiation should be comparable to or faster than the rate of propagation for a well-controlled system. Another possibility is the presence of oxygen, which can terminate radicals. Ensure your system is thoroughly deoxygenated. Catalyst deactivation, either through impurities or side reactions, can also halt the polymerization.
-
FAQ 2: The molecular weight of my polymer is much higher than the theoretical value, and the polydispersity index (PDI) is broad. What's happening?
This is a classic sign of poor initiation efficiency or a significant number of terminated chains. If not all initiator molecules start a polymer chain, the effective monomer-to-initiator ratio is higher than calculated, leading to higher molecular weights. A high PDI suggests a loss of control over the polymerization, often due to an excess of radical-radical termination reactions. You can assess initiator efficiency by comparing the experimental molecular weight (Mn,exp) with the theoretical molecular weight (Mn,th).
-
FAQ 3: My PDI is low, but the molecular weight evolution is not linear with conversion. Why?
Non-linear molecular weight evolution with a low PDI can indicate a side reaction that consumes initiator or growing chains without leading to termination. For instance, a side reaction of the initiator that does not produce a propagating radical could be a cause. It could also indicate a change in the concentration of active species during the polymerization.
Termination Reactions
-
FAQ 4: I see a high molecular weight shoulder in my Size Exclusion Chromatography (SEC) trace. What does this indicate?
A high molecular weight shoulder, often at approximately double the molecular weight of the main peak, is a strong indicator of bimolecular radical termination by combination. This is particularly common in the ATRP of acrylates.
-
FAQ 5: My SEC trace is broad but doesn't show a distinct high molecular weight shoulder. Could termination still be an issue?
Yes. Besides combination, radicals can terminate via disproportionation, which does not lead to a doubling of the molecular weight but still results in "dead" polymer chains and contributes to a broader PDI. Additionally, Catalytic Radical Termination (CRT), which is significant for acrylates, can occur and does not produce a high molecular weight shoulder.
Chain-End Fidelity
-
FAQ 6: I'm trying to perform a chain extension, but it's inefficient. What could be the reason?
Inefficient chain extension points to a loss of the terminal bromine atom on your macroinitiator. This can be caused by termination reactions or other side reactions like elimination of HBr at elevated temperatures, which forms an unreactive unsaturated chain end. In protic solvents, hydrolysis of the terminal alkyl halide can also occur.
-
FAQ 7: How does temperature affect the stability of the bromoester chain end?
Higher temperatures can accelerate side reactions that lead to the loss of the terminal bromine. Elimination of HBr is more pronounced at elevated temperatures. While higher temperatures can increase the rate of polymerization, they can also compromise chain-end fidelity.
Troubleshooting Guides
Problem 1: High Polydispersity (PDI > 1.3)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excessive Radical-Radical Termination | Analyze polymer by SEC for a high molecular weight shoulder (combination). | - Decrease the reaction temperature.- Increase the concentration of the deactivator (Cu(II) complex).- Use a more active catalyst system to increase the deactivation rate. |
| Slow Initiation | Compare experimental molecular weight (Mn,exp) to theoretical molecular weight (Mn,th). If Mn,exp >> Mn,th, initiation is slow. | - Choose a more active initiator (e.g., a tertiary bromoester over a secondary one).- Increase the reaction temperature to accelerate initiation (balance with potential side reactions).- Use a more active catalyst. |
| Catalyst Dissociation/Decomposition | Observe the reaction mixture for color changes that may indicate a change in the copper oxidation state. | - Use a more strongly binding ligand for the copper catalyst.- In polar solvents, consider using a less polar co-solvent to stabilize the catalyst complex. |
| Presence of Impurities (e.g., Oxygen) | - | - Ensure all reagents and solvents are thoroughly deoxygenated.- Purify monomers to remove inhibitors. |
Problem 2: Low Initiation Efficiency (Mn,exp >> Mn,th)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Initiator is not active enough for the monomer | Compare the activation rate constant (kact) of the initiator to the propagation rate constant (kp) of the monomer. Ideally, kact ≥ kp. | - Select an initiator with a higher kact. For example, ethyl 2-bromoisobutyrate is a highly efficient initiator for a range of monomers. |
| Side reaction of the initiator | Analyze the reaction mixture at early stages by NMR or Mass Spectrometry for initiator-derived byproducts. | - Lower the reaction temperature.- Choose a different solvent that may suppress the side reaction. |
| Incomplete solubility of the initiator | Visually inspect the reaction mixture for undissolved initiator. | - Choose a solvent in which the initiator is more soluble.- Prepare a stock solution of the initiator in a compatible solvent. |
Problem 3: Loss of Chain-End Functionality
| Potential Cause | Diagnostic Check | Recommended Solution |
| Elimination of HBr | Analyze the polymer by ¹H NMR for the appearance of signals corresponding to unsaturated chain ends. | - Lower the reaction temperature. |
| Hydrolysis of the bromoester group | In protic media, analyze the polymer by Mass Spectrometry to detect hydroxyl-terminated chains. | - Use a non-protic solvent.- If a protic solvent is necessary, consider using a less nucleophilic one or running the reaction at a lower temperature. |
| Termination Reactions | See "High Polydispersity" troubleshooting guide. | See "High Polydispersity" troubleshooting guide. |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific experimental conditions. The following tables provide some representative data.
Table 1: Influence of Reaction Conditions on Termination in ATRP of Acrylates
| Initiator | Monomer | Catalyst/Ligand | Solvent | Temperature (°C) | Termination Mode | Extent of Termination |
| Poly(methyl acrylate)-Br | - | Cu(I)/Me₆TREN | Acetonitrile | 25 | Combination | Predominant under high radical concentration |
| Poly(methyl acrylate)-Br | - | Cu(I)/TPMA | Acetonitrile | 25 | Disproportionation-like (CRT) | Predominant under conditions promoting CRT |
Data compiled from qualitative descriptions in literature. Specific percentages are highly system-dependent.
Table 2: Effect of Solvent Polarity on the Activation Rate Constant (k_act) of Ethyl α-Bromoisobutyrate (EBiB) with [Cu(I)TPMA]⁺ at 25°C
| Solvent | k_act (M⁻¹s⁻¹) |
| Dimethyl sulfoxide (DMSO) | 3.14 x 10⁵ |
| Acetonitrile (MeCN) | - |
| Anisole | - |
| Ethyl acetate | 9.41 x 10² |
Note: The activation rate constant generally increases with solvent polarity.
Experimental Protocols
Protocol 1: Analysis of Termination by Size Exclusion Chromatography (SEC/GPC)
Objective: To identify the mode of bimolecular termination (combination vs. disproportionation).
Methodology:
-
Sample Preparation:
-
Withdraw a small aliquot from the polymerization reaction at a specific time point.
-
Quench the polymerization by exposing the sample to air and diluting with a suitable solvent (e.g., THF).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GPC Analysis:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Select a column set appropriate for the expected molecular weight range of your polymer.
-
Use a mobile phase in which the polymer is soluble (e.g., THF).
-
Calibrate the system using polymer standards (e.g., polystyrene or PMMA).
-
Inject the prepared sample and acquire the chromatogram.
-
-
Data Interpretation:
-
Combination: Observe for a shoulder or a distinct peak at approximately twice the molecular weight of the main polymer peak.
-
Disproportionation: No high molecular weight shoulder will be present. The overall molecular weight distribution may be broadened.
-
Protocol 2: Identification of Chain-End Groups by ¹H NMR Spectroscopy
Objective: To determine the presence of expected bromoester end groups and identify potential side products like unsaturated chain ends from elimination.
Methodology:
-
Sample Preparation:
-
Purify the polymer sample to remove unreacted monomer, initiator, and catalyst. Precipitation of the polymer in a non-solvent is a common method.
-
Dry the purified polymer under vacuum.
-
Dissolve a known amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to the initiator fragment, the polymer backbone, and any potential new signals in the olefinic region (typically 5-6.5 ppm) which would indicate unsaturated chain ends.
-
-
Data Interpretation:
-
Compare the integration of the initiator fragment signals to a known signal from the polymer backbone to quantify the initiator efficiency.
-
The presence of signals in the olefinic region is indicative of elimination side reactions.
-
Protocol 3: Characterization of Polymer End Groups by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)
Objective: To confirm the mass of the polymer chains and identify the chemical nature of the end groups.
Methodology:
-
Sample Preparation:
-
Purify the polymer sample thoroughly.
-
For MALDI-TOF, co-precipitate the polymer with a suitable matrix (e.g., dithranol) on a target plate.
-
For ESI-MS, dissolve the polymer in a solvent compatible with the electrospray source.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the polymer.
-
-
Data Interpretation:
-
The observed mass of the polymer chains should correspond to the mass of the initiator fragment plus the mass of the monomer repeat units.
-
Deviations from the expected mass can indicate loss of the bromine end group or other side reactions. For example, the presence of a polymer series corresponding to a hydroxyl-terminated chain would suggest hydrolysis.
-
Visualizations
Technical Support Center: Optimizing Reactions with Benzyl 2-bromopropanoate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving Benzyl 2-bromopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used as a reactant?
A1: this compound is a versatile electrophile primarily used in nucleophilic substitution reactions. Key applications include:
-
Williamson Ether Synthesis: Reaction with alkoxides to form ethers.
-
N-Alkylation: Reaction with primary or secondary amines to form substituted amines.
-
C-Alkylation: Reaction with carbanions (e.g., enolates of esters or ketones) to form new carbon-carbon bonds. This is a common strategy in the synthesis of more complex molecules, including precursors to β-amino acids.
-
Reformatsky Reaction: Reaction with an aldehyde or imine in the presence of zinc to form β-hydroxy or β-amino esters, respectively.
Q2: What are the primary competing side reactions that can lower the yield?
A2: The main side reaction is E2 elimination , which is favored by sterically hindered (bulky) bases and higher reaction temperatures. This results in the formation of benzyl acrylate. Another common issue is hydrolysis of the ester functional group if water is present in the reaction mixture, especially under basic or acidic conditions, which would yield 2-bromopropionic acid and benzyl alcohol. With amine nucleophiles, over-alkylation can occur, where the desired secondary amine product reacts further with this compound to form a tertiary amine.
Q3: How can I minimize the E2 elimination side product?
A3: To favor the desired S\N2 substitution over E2 elimination, consider the following:
-
Base Selection: Use a strong, but non-sterically hindered base. For example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often preferred over bulky bases like potassium tert-butoxide (t-BuOK).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is often sufficient.
-
Nucleophile Choice: A less sterically hindered nucleophile will also favor the S\N2 pathway.
Q4: What are the best practices for storing and handling this compound?
A4: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture. It is also a skin and eye irritant and may cause allergic skin reactions, so appropriate personal protective equipment (gloves, safety glasses) should always be worn during handling.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
If you are experiencing low or no yield, a systematic approach can help identify the root cause.
Caption: Troubleshooting workflow for low or no reaction yield.
Issue 2: Presence of Significant Side Products
The formation of side products is a common challenge. Identifying the side product is the first step to mitigating its formation.
-
Elimination Product (Benzyl acrylate): This is often observed when using bulky bases or high temperatures.
-
Solution: Switch to a less sterically hindered base (e.g., K₂CO₃, Cs₂CO₃) and run the reaction at a lower temperature.
-
-
Hydrolysis Products (2-bromopropionic acid, benzyl alcohol): This indicates the presence of water in your reaction.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Over-alkylation Product (with amine nucleophiles): The secondary amine product is often more nucleophilic than the starting primary amine.
-
Solution: Use a large excess of the primary amine (2-5 equivalents) to statistically favor the mono-alkylation. Alternatively, add the this compound slowly to the reaction mixture to maintain a low concentration.
-
Caption: Competing S\N2 substitution and E2 elimination pathways.
Data Presentation
The choice of solvent and base can dramatically impact the yield of nucleophilic substitution reactions. The following data, adapted from a study on a structurally similar α-bromo benzyl ester, illustrates these effects.
Table 1: Effect of Base and Solvent on Nucleophilic Substitution Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (1.2) | CH₃CN | 80 | 12 | 68 |
| 2 | K₃PO₄ (1.2) | DME | 80 | 12 | 62 |
| 3 | K₃PO₄ (1.2) | Toluene | 80 | 12 | 35 |
| 4 | K₂CO₃ (1.2) | CH₃CN | 80 | 24 | 45 |
| 5 | Cs₂CO₃ (1.2) | CH₃CN | 80 | 12 | 75 |
| 6 | DBU (1.2) | CH₃CN | 80 | 24 | <10 (Elimination) |
Data is illustrative and based on trends observed for similar substrates. Actual yields may vary.
As shown, polar aprotic solvents like acetonitrile (CH₃CN) tend to give better yields. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective, while a strong, non-nucleophilic organic base like DBU can lead primarily to the elimination product.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general method for the reaction of this compound with a primary amine to yield a secondary amine, which is a precursor for β-amino acids.
Caption: General experimental workflow for N-alkylation.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (2.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile and stir the suspension at room temperature for 15 minutes.
-
Slowly add this compound (1.0 equivalent) to the stirring suspension.
-
Stir the reaction at room temperature or heat to 50-60°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.
-
Rinse the solids with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reformatsky Reaction with an Imine for β-Amino Ester Synthesis
This protocol describes the synthesis of a β-amino ester by reacting this compound with an imine in the presence of activated zinc.
Materials:
-
Imine (e.g., N-benzylideneaniline)
-
This compound
-
Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place zinc dust (1.5 equivalents). Add a crystal of iodine and gently heat the flask under an inert atmosphere until the purple color of the iodine disappears. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the activated zinc. In the addition funnel, prepare a solution of the imine (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous THF.
-
Initiation: Add a small portion of the imine/ester solution to the zinc suspension and gently warm the mixture to initiate the reaction (an exothermic reaction may be observed).
-
Reaction: Once the reaction has initiated, add the remainder of the solution from the addition funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.
References
Technical Support Center: Overcoming Low Initiation Efficiency with Benzyl 2-bromopropanoate in ATRP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Benzyl 2-bromopropanoate as an initiator in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide
This guide addresses common issues encountered during ATRP experiments using this compound, helping you to identify and resolve problems to improve initiation efficiency and polymerization control.
Issue 1: The polymerization is very slow or does not start at all.
-
Possible Cause 1: Catalyst Poisoning by Oxygen. Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively halting the polymerization.[1] The color of the reaction mixture can be an indicator: a green or blue solution at the start of the polymerization suggests an excess of Cu(II).[1]
-
Solution: Ensure rigorous deoxygenation of the monomer, solvent, and initiator solution. This is typically achieved by several freeze-pump-thaw cycles.[2] Assembling the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
-
Possible Cause 2: Impurities in Monomer or Solvent. Protic impurities or other contaminants can react with the catalyst or the initiator, inhibiting the polymerization.
-
Solution: Use freshly purified monomers and high-purity, anhydrous solvents. Passing the monomer through a column of basic alumina to remove the inhibitor is a standard practice.
-
-
Possible Cause 3: Low Catalyst Activity. The chosen ligand may not be forming a sufficiently active catalyst complex with the copper halide.
-
Solution: Consider using a more activating ligand. For acrylate and methacrylate polymerizations, common ligands include N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA).[3]
-
Issue 2: The polymerization is uncontrolled, leading to a broad molecular weight distribution (high PDI).
-
Possible Cause 1: Slow Initiation Compared to Propagation. If the rate of initiation is significantly slower than the rate of propagation, new chains will be formed throughout the polymerization, resulting in a broad molecular weight distribution.[4]
-
Solution 1: Increase the reaction temperature. Higher temperatures generally increase the rate of initiation. However, be aware that side reactions can also increase at higher temperatures.
-
Solution 2: Add a small amount of Cu(II)Br₂ to the initial reaction mixture (typically 5-10 mol% relative to Cu(I)Br). This helps to establish the ATRP equilibrium faster and ensures a more uniform start for all polymer chains.[2]
-
Solution 3: Consider a "halogen exchange" technique. Using a CuCl/ligand complex with this compound can sometimes lead to faster initiation.[5]
-
-
Possible Cause 2: Termination Reactions. High concentrations of radicals can lead to irreversible termination reactions, which broadens the molecular weight distribution.
-
Solution: Decrease the concentration of the initiator or the catalyst. This will reduce the overall radical concentration. The use of more dilute reaction conditions can also help.
-
Issue 3: The final molecular weight is significantly different from the theoretical value.
-
Possible Cause 1: Low Initiation Efficiency. Not all of the initiator molecules may have started a polymer chain.
-
Solution: Review the solutions for "Slow or no polymerization" (Issue 1). Optimizing the reaction conditions to favor initiation will lead to a molecular weight closer to the theoretical value.
-
-
Possible Cause 2: Chain Transfer Reactions. Chain transfer to the solvent or monomer can lead to the formation of new chains and a deviation from the theoretical molecular weight.
-
Solution: Choose a solvent with a low chain transfer constant. For many ATRP reactions, anisole or N,N-dimethylformamide (DMF) are suitable choices.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound as an ATRP initiator?
This compound is a secondary alkyl halide initiator. Its reactivity is generally considered to be intermediate. The presence of both a benzyl and an ester group helps to stabilize the formed radical, making it more active than simple alkyl bromides.[6] For the polymerization of acrylates and methacrylates, it is expected to provide reasonable initiation efficiency under appropriate conditions.
Q2: What are typical starting conditions for the ATRP of acrylates or methacrylates using this compound?
While optimal conditions should be determined experimentally, a good starting point for the ATRP of monomers like methyl methacrylate (MMA) or methyl acrylate (MA) is a molar ratio of [Monomer]:[Initiator]:[Cu(I)Br]:[Ligand] of 100:1:1:2.[3] The reaction temperature can be in the range of 60-90 °C.
Q3: Can this compound be used to synthesize block copolymers?
Yes. A polymer synthesized using this compound will have a bromine atom at the chain end, which can be used as a macroinitiator to start the polymerization of a second monomer, leading to the formation of a block copolymer.[5] For successful block copolymerization, it is crucial that the first block has a high degree of end-group functionality.
Q4: How can I confirm that the initiation is successful and the polymerization is controlled?
A successful and controlled ATRP is characterized by:
-
A linear first-order kinetic plot (ln([M]₀/[M]) vs. time).
-
A linear increase of number-average molecular weight (Mn) with monomer conversion.
-
A low and decreasing polydispersity index (PDI), typically below 1.3.
Q5: What is the significance of the reaction mixture's color during ATRP?
The color of the reaction mixture provides a visual cue about the state of the copper catalyst. A reddish-brown color typically indicates a healthy polymerization with a sufficient concentration of the active Cu(I) species.[1] A green or blue color suggests a higher concentration of the inactive Cu(II) species, which could be due to oxygen contamination or termination reactions.[1]
Data Presentation
The following tables provide generalized starting conditions for ATRP of acrylates and methacrylates. These should be considered as starting points and may require optimization for your specific system with this compound.
Table 1: Generalized Reaction Conditions for ATRP of Methyl Methacrylate (MMA)
| Parameter | Value |
| Monomer | Methyl Methacrylate (MMA) |
| Initiator | This compound |
| Catalyst | Cu(I)Br |
| Ligand | PMDETA |
| Solvent | Anisole |
| Molar Ratio [MMA]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:2 |
| Temperature | 70 - 90 °C |
| Reaction Time | 4 - 24 hours |
Table 2: Generalized Reaction Conditions for ATRP of Methyl Acrylate (MA)
| Parameter | Value |
| Monomer | Methyl Acrylate (MA) |
| Initiator | This compound |
| Catalyst | Cu(I)Br |
| Ligand | PMDETA |
| Solvent | Toluene |
| Molar Ratio [MA]:[Initiator]:[CuBr]:[PMDETA] | 100:1:1:2 |
| Temperature | 60 - 80 °C |
| Reaction Time | 2 - 12 hours |
Experimental Protocols
Protocol 1: General Procedure for ATRP of Methyl Methacrylate (MMA) using this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Deoxygenation: Seal the flask with a rubber septum and perform three cycles of vacuum and backfilling with argon/nitrogen to remove oxygen.
-
Addition of Solvent and Ligand: Add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 21 µL, 0.1 mmol) via a degassed syringe. Stir the mixture until the copper salt dissolves to form a clear, lightly colored solution.
-
Addition of Monomer and Initiator: In a separate, dry, and sealed vial, prepare a solution of purified MMA (e.g., 1.0 g, 10 mmol) and this compound (e.g., 24.5 mg, 0.1 mmol) in deoxygenated anisole (e.g., 5 mL).
-
Initiation of Polymerization: Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex via a degassed syringe.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
Monitoring the Reaction: Periodically take samples under an inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Visualizations
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: Troubleshooting workflow for low initiation efficiency in ATRP.
References
Technical Support Center: Reactions of Benzyl 2-bromopropanoate with Amine Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of reacting Benzyl 2-bromopropanoate with amine nucleophiles and minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when reacting this compound with amine nucleophiles?
The main side reactions are over-alkylation, leading to the formation of di-alkylated products, and elimination reactions (E2 mechanism), which produce an unsaturated ester.[1][2] The desired reaction is a nucleophilic substitution (SN2) to form the mono-alkylated product.
Q2: How does the structure of the amine nucleophile affect the reaction outcome?
The nucleophilicity and steric bulk of the amine are critical.
-
Nucleophilicity: Primary amines react with the electrophilic carbon of this compound. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, making it more reactive towards further alkylation and leading to di-alkylation byproducts.[1][3]
-
Steric Hindrance: Amines with significant steric bulk around the nitrogen atom will react more slowly in an SN2 reaction.[4] This is because the SN2 mechanism requires the nucleophile to approach the carbon atom from the side opposite the leaving group (back-side attack).[5][6][7]
Q3: What is the role of the base in this reaction, and how does it influence side reactions?
A base is often used to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HBr byproduct. However, the choice of base is critical:
-
Strong, sterically hindered bases (e.g., LDA, t-BuOK) can favor the E2 elimination pathway by abstracting a proton from the α-carbon.
-
Weaker, non-nucleophilic bases (e.g., K₂CO₃, Et₃N) are generally preferred to minimize elimination while still scavenging the acid byproduct.[8]
Q4: Can elimination be a major competing reaction?
Yes, particularly under conditions that favor the E2 mechanism. The use of strong, bulky bases and higher reaction temperatures can significantly increase the yield of the elimination byproduct (benzyl acrylate). The reaction of a secondary halide, like this compound, can be sensitive to the reaction conditions, which determine the balance between substitution and elimination.[2]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-Alkylated Product
Low yields can be attributed to several factors, including steric hindrance, competing elimination reactions, or incomplete reaction.
Troubleshooting Steps:
-
Assess Steric Hindrance: Both the amine and the electrophile (this compound) have steric bulk around the reaction centers. If either reactant is highly hindered, the SN2 reaction rate will be significantly reduced.[4][9]
-
Solution: Consider using a less sterically hindered amine if possible. Increasing the reaction temperature may overcome a moderate degree of steric hindrance, but this can also promote elimination.
-
-
Evaluate the Base: A base that is too strong or bulky may be promoting the E2 elimination pathway at the expense of the desired SN2 reaction.
-
Solution: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[8]
-
-
Optimize Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition or favor elimination.[1]
-
Solution: Start the reaction at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Problem 2: Significant Formation of the Di-Alkylated Product
The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second alkylation event.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]
-
Solution: Use a large excess of the starting amine relative to the this compound. This statistically favors the reaction of the electrophile with the more abundant primary amine.[10]
-
-
Slow Addition of Electrophile: Adding the alkylating agent all at once can lead to localized high concentrations, promoting reaction with the more nucleophilic product.
-
Solution: Add the this compound slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, reducing the likelihood of the secondary amine product reacting further.[10]
-
-
Lower the Reaction Temperature: Reducing the temperature can help to decrease the rate of the second alkylation step.[1]
Problem 3: Predominance of the Elimination Product (Benzyl Acrylate)
The formation of the elimination byproduct is favored by strong, sterically hindered bases and high temperatures.
Troubleshooting Steps:
-
Change the Base: The choice of base is the most critical factor.
-
Solution: Avoid strong, bulky bases like LDA or potassium tert-butoxide. Use a weaker, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
-
Modify the Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can favor SN2 reactions.
-
Solution: Ensure a suitable polar aprotic solvent is being used.
-
-
Reduce the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Amine : Ester) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1 : 1 | 50-60 | 30-40 |
| 3 : 1 | 75-85 | 10-20 |
| 5 : 1 | >90 | <5 |
| Note: Yields are illustrative and can vary based on the specific amine and reaction conditions. |
Table 2: Influence of Base on Substitution vs. Elimination
| Base | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| Potassium Carbonate | DMF | 25 | ~85 | ~10 |
| Triethylamine | CH₂Cl₂ | 25 | ~80 | ~15 |
| Potassium t-butoxide | THF | 25 | <20 | >75 |
| DBU | THF | 25 | <30 | >65 |
| Note: Ratios are approximate and for illustrative purposes. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation
-
To a stirred solution of the primary amine (5.0 mmol, 5.0 equiv) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.38 g, 10.0 mmol, 10.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (0.245 g, 1.0 mmol, 1.0 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Di-alkylation via Slow Addition
-
Set up the reaction as described in Protocol 1, but use a 3:1 molar ratio of amine to this compound.
-
Dissolve the this compound (1.0 mmol) in a small amount of anhydrous DMF (5 mL).
-
Using a syringe pump, add the this compound solution to the stirred amine and base mixture over a period of 4-6 hours.
-
Work up and purify the product as described in Protocol 1.
Visualizations
Caption: Competing reaction pathways for this compound with an amine.
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for selecting an appropriate base.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. glasp.co [glasp.co]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benzyl 2-bromopropanoate Esterification
Welcome to the technical support center for the optimization of Benzyl 2-bromopropanoate synthesis via esterification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 2-bromopropanoic acid with benzyl alcohol is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields in this Fischer esterification are typically due to the reversible nature of the reaction and potential side reactions. To enhance the yield, consider the following strategies:
-
Excess Reactant: Employing an excess of one reactant can shift the equilibrium towards the product side.[1][2][3][4] Using an excess of benzyl alcohol is often more cost-effective.
-
Water Removal: The formation of water as a byproduct can drive the reaction backward.[1][2][4][5] Implementing a Dean-Stark apparatus to azeotropically remove water during the reaction is a highly effective method to improve yield.[1][2]
-
Catalyst Choice and Loading: Ensure you are using an appropriate acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] Insufficient catalyst can lead to slow reaction rates. Conversely, excessive strong acid can promote side reactions with benzyl alcohol, such as ether formation or polymerization.[6]
Q2: I am observing significant amounts of unreacted 2-bromopropanoic acid in my crude product. How can I ensure the reaction goes to completion?
A2: The persistence of starting material is a common issue. To address this:
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[7] This will help you determine the optimal reaction time.
-
Reaction Time and Temperature: If the reaction stalls, consider extending the reaction time.[7] Cautiously increasing the temperature can also enhance the reaction rate, but be mindful of potential side product formation at higher temperatures.
Q3: How can I effectively remove the excess benzyl alcohol and the acid catalyst during the work-up procedure?
A3: Proper work-up is crucial for isolating a pure product.
-
Removing Benzyl Alcohol: Excess benzyl alcohol can often be removed by washing the organic layer with water or brine.[7] However, due to its partial solubility in the organic phase, complete removal might require column chromatography.[7]
-
Neutralizing the Catalyst: The acid catalyst can be neutralized by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[7][8] This will also remove any unreacted 2-bromopropanoic acid by converting it to its water-soluble salt.[7]
Q4: My final product is a persistent oil and I'm having difficulty purifying it. What are the recommended purification techniques?
A4: If your this compound product is an oil, it likely contains impurities.
-
Column Chromatography: Silica gel column chromatography is the most reliable method for purifying the final product and removing residual starting materials and side products.[7][9] A common eluent system is a mixture of hexane and ethyl acetate.[9]
-
Inducing Crystallization: If you aim for a solid product, further purification by column chromatography is essential to remove impurities that may inhibit crystallization.[7] After purification, attempting crystallization from a different solvent system or using a seed crystal can be effective.[7]
Q5: What are the potential side reactions to be aware of during the esterification of 2-bromopropanoic acid with benzyl alcohol?
A5: Besides the main esterification reaction, several side reactions can occur:
-
Ether Formation: Benzyl alcohol can undergo acid-catalyzed self-condensation to form dibenzyl ether, especially at higher temperatures.
-
Elimination: Although less likely under these conditions, the 2-bromopropanoate moiety could potentially undergo elimination to form benzyl acrylate, particularly if a strong, non-nucleophilic base is inadvertently present.
-
Polymerization: Benzyl alcohol can polymerize in the presence of strong acids at elevated temperatures.[6]
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Esterification
| Entry | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Water Removal | Benzyl Alcohol (Equivalents) | Hypothetical Yield (%) |
| 1 | H₂SO₄ (5) | 80 | 8 | No | 1.1 | 45 |
| 2 | H₂SO₄ (5) | 100 | 8 | No | 1.1 | 55 |
| 3 | H₂SO₄ (5) | 100 | 16 | No | 1.1 | 60 |
| 4 | p-TsOH (5) | 110 | 8 | Dean-Stark | 1.1 | 75 |
| 5 | p-TsOH (5) | 110 | 8 | Dean-Stark | 2.0 | 85 |
| 6 | p-TsOH (10) | 110 | 8 | Dean-Stark | 2.0 | 88 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary based on specific experimental setup and purity of reagents.
Experimental Protocols
Key Experiment: Fischer Esterification of 2-Bromopropanoic Acid with Benzyl Alcohol using a Dean-Stark Apparatus
Materials:
-
2-Bromopropanoic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-bromopropanoic acid (1.0 eq), benzyl alcohol (2.0 eq), p-toluenesulfonic acid monohydrate (0.1 eq), and toluene (sufficient to fill the Dean-Stark trap and submerge the reactants).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).
-
Once the reaction is complete (typically when no more water is collected or the starting material is consumed as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Benzyl 2-bromoacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Benzyl Ester Protection of Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzyl ester protection of carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the benzyl ester protection of carboxylic acids?
A1: The three most common methods for forming benzyl esters from carboxylic acids are:
-
Fischer-Speier Esterification: An acid-catalyzed reaction between the carboxylic acid and benzyl alcohol. It's a classic method but can be limited by equilibrium.[1]
-
Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalyst like 4-dimethylaminopyridine (DMAP). It is a milder alternative to Fischer esterification and is suitable for a wider range of substrates.[1][2][3][4]
-
Alkylation of Carboxylate Salts: This involves reacting a carboxylate salt (formed by deprotonating the carboxylic acid with a base) with a benzyl halide, typically benzyl bromide or chloride.[1]
Q2: What are the primary methods for deprotecting benzyl esters?
A2: Benzyl esters are most commonly deprotected by:
-
Catalytic Hydrogenolysis: This is the most prevalent method, using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C) to cleave the benzyl group, yielding the carboxylic acid and toluene.[5][6][7][8]
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor such as ammonium formate or formic acid in the presence of a palladium catalyst.[6][7]
-
Acid-Catalyzed Hydrolysis: Strong acids like trifluoroacetic acid (TFA) can cleave the benzyl ester. This is useful for substrates that are sensitive to hydrogenation.[5][7]
-
Base-Catalyzed Hydrolysis (Saponification): While possible, this method is less common for benzyl esters in complex molecules as the conditions can affect other functional groups.[9][10][11]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can selectively cleave benzyl esters.[5][12]
Troubleshooting Guide
Protection Reactions
Q3: I am getting a low yield in my Fischer esterification. What are the possible causes and solutions?
A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1]
-
Problem: The reaction has reached equilibrium without complete conversion.
-
Solution: Use a large excess of one reactant, typically the less expensive one (often benzyl alcohol), to shift the equilibrium towards the product.[1]
-
-
Problem: Water produced as a byproduct is hydrolyzing the ester back to the starting materials.
-
Solution: Remove water as it forms using a Dean-Stark apparatus for azeotropic distillation.[1]
-
-
Problem: Insufficient acid catalyst is leading to a slow reaction rate.
-
Solution: Increase the amount of acid catalyst. However, be cautious as excess strong acid can cause side reactions with benzyl alcohol, such as polymerization.[13]
-
Q4: My Steglich esterification is yielding a white precipitate and the reaction is not going to completion. What is happening?
A4: The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[2]
-
Problem: The formation of N-acylurea as a side product. This occurs when the O-acylisourea intermediate rearranges before reacting with benzyl alcohol.
-
Problem: The reaction is sluggish.
-
Solution: The reaction can be accelerated by DMAP. If the reaction is still slow, check the quality of your reagents and ensure anhydrous conditions.
-
Q5: I am observing side reactions during the alkylation of my carboxylate salt with benzyl bromide. How can I minimize these?
A5: Side reactions can occur if the benzyl bromide is not pure or if the reaction conditions are not optimized.
-
Problem: O-alkylation vs. C-alkylation if other nucleophilic sites are present.
-
Solution: Use a polar aprotic solvent to favor O-alkylation. Ensure the carboxylate is fully formed before adding the benzyl bromide.
-
-
Problem: Benzyl bromide is a lachrymator and can be reactive.
-
Solution: Handle benzyl bromide in a well-ventilated fume hood. Use the stoichiometric amount to avoid excess electrophile that could lead to side reactions.
-
Deprotection Reactions
Q6: My catalytic hydrogenolysis of the benzyl ester is slow or incomplete. What should I do?
A6: Slow or incomplete hydrogenolysis can be due to several factors related to the catalyst and reaction conditions.
-
Problem: The palladium catalyst is inactive or poisoned.
-
Solution: Use a fresh batch of high-quality catalyst. Catalyst poisoning can occur from sulfur- or nitrogen-containing functional groups in the substrate.[5][6] In such cases, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[5][6]
-
-
Problem: Insufficient hydrogen pressure.
-
Solution: Ensure the system is properly sealed and under a positive pressure of hydrogen. For more difficult substrates, increasing the hydrogen pressure in a specialized apparatus may be necessary.[5]
-
-
Problem: Poor solubility of the starting material.
-
Solution: Choose a solvent system in which the benzyl ester is fully soluble. Common solvents include methanol, ethanol, and ethyl acetate.[6]
-
Q7: During hydrogenolysis, other functional groups in my molecule are being reduced. How can I achieve selective deprotection of the benzyl ester?
A7: The non-selective reduction of other functional groups is a common challenge.
-
Problem: Functional groups like alkenes, alkynes, nitro groups, or other benzyl groups (e.g., benzyl ethers) are also being reduced.
-
Solution 1: Use catalytic transfer hydrogenation with a hydrogen donor like ammonium formate. This can sometimes offer better selectivity.[6][7]
-
Solution 2: Carefully monitor the reaction progress by TLC or LCMS and stop the reaction as soon as the starting material is consumed.
-
Solution 3: Consider an alternative deprotection method that does not involve hydrogenation, such as acid-catalyzed or Lewis acid-mediated cleavage.[5][7]
-
Q8: My acid-catalyzed deprotection is giving low yields or causing decomposition of my product. What can I do?
A8: Acid-catalyzed deprotection can be harsh, and optimization is often required.
-
Problem: The acid is not strong enough for efficient cleavage.
-
Solution: Increase the concentration of the acid or switch to a stronger acid. For example, if a solution of TFA in dichloromethane is ineffective, neat TFA can be tried.[7]
-
-
Problem: The substrate is sensitive to strong acid, leading to degradation.
Data Presentation
Table 1: Comparison of Common Benzyl Ester Protection Methods
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic Acid, Benzyl Alcohol | H₂SO₄, TsOH | Toluene, Benzene | Reflux | 60-80 | Inexpensive reagents. | Reversible reaction, requires water removal, harsh conditions.[1][13] |
| Steglich Esterification | Carboxylic Acid, Benzyl Alcohol, DCC or EDC | DMAP | DCM, DMF, CH₃CN | 0 - Room Temp | 75-95 | Mild conditions, high yields, broad substrate scope.[1][3][4] | DCC can cause allergies, DCU byproduct can be difficult to remove.[3] |
| Alkylation of Carboxylate Salt | Carboxylic Acid, Benzyl Bromide/Chloride | Phase Transfer Catalyst (optional) | DMF, Acetone | Room Temp - 60 | 80-95 | Mild conditions, generally high yields. | Benzyl halides are lachrymatory, potential for side reactions. |
Table 2: Comparison of Common Benzyl Ester Deprotection Methods
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ (gas) | 10% Pd/C, Pd(OH)₂/C | MeOH, EtOH, EtOAc | Room Temp | 90-100 | Clean reaction, high yields, volatile byproduct (toluene).[5][6][14] | Flammable H₂ gas, potential for reduction of other functional groups, catalyst poisoning.[7] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Formic acid | 10% Pd/C | MeOH, EtOH | Room Temp - Reflux | 85-95 | Safer than H₂ gas, can be more selective.[6][7] | Requires stoichiometric hydrogen donor, byproduct removal may be more complex. |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA) | - | DCM | 0 - Room Temp | 70-90 | Useful for hydrogenation-sensitive substrates.[7] | Harsh conditions, may not be suitable for acid-labile molecules.[7] |
| Lewis Acid-Mediated Cleavage | AlCl₃, SnCl₄, FeCl₃ | - | DCM, Anisole | -50 - Room Temp | 70-90 | Can be highly selective for benzyl esters over other protecting groups.[12] | Stoichiometric amounts of Lewis acid are often required, workup can be challenging.[12] |
Experimental Protocols
Protocol 1: Steglich Esterification for Benzyl Ester Formation
-
Dissolve the carboxylic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Remove the ice bath and stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenolysis for Benzyl Ester Deprotection
-
Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol% with respect to the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for benzyl ester protection.
Caption: Troubleshooting workflow for benzyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scite.ai [scite.ai]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. synarchive.com [synarchive.com]
Removal of unreacted Benzyl 2-bromopropanoate from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the removal of unreacted Benzyl 2-bromopropanoate from reaction mixtures.
Troubleshooting Guides
This guide addresses common issues observed during the purification of the target product from residual this compound.
| Problem | Possible Cause | Suggested Solution |
| Product contaminated with this compound after workup | Incomplete reaction or inefficient removal during extraction. | - Perform an aqueous wash with a mild base like sodium bicarbonate to quench and remove the reagent. - For more persistent contamination, purification by flash column chromatography is recommended.[1] |
| Oily or discolored product | Residual solvent or colored impurities from starting materials or degradation. | - Ensure the product is thoroughly dried under vacuum to remove residual solvents. - If the product remains discolored, consider purification by flash column chromatography.[1] |
| Difficulty with crystallization/solidification of the final product | Presence of impurities, including unreacted this compound, inhibiting crystallization. | - Further purify the product using flash column chromatography. - Attempt crystallization from a different solvent system.[1] |
| Emulsion formation during aqueous workup | High concentration of organic solvent or presence of surfactants. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it is safer to remove the solvent by rotary evaporation before the workup.[2] |
| Co-elution of product and this compound during column chromatography | Similar polarities of the product and the unreacted starting material. | - Optimize the eluent system for thin-layer chromatography (TLC) to achieve better separation before attempting column chromatography. A solvent system where the desired product has an Rf of 0.2-0.3 is often a good starting point. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The most common methods include:
-
Aqueous Wash (Quenching): Washing the organic reaction mixture with an aqueous solution of a mild base, such as sodium bicarbonate, can neutralize and remove this compound.[1][3]
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted this compound, especially when they have different polarities.[1]
-
Distillation: If the desired product has a significantly different boiling point from this compound (boiling point: 139-141 °C), vacuum distillation can be an effective purification method.[4][5]
-
Chemical Quenching: Adding a nucleophilic amine, such as triethylamine, can react with the excess this compound to form a water-soluble quaternary ammonium salt that can be easily removed by an aqueous wash.[6]
Q2: How can I effectively remove unreacted 2-bromopropionic acid, a potential precursor impurity?
A2: Unreacted 2-bromopropionic acid can be efficiently removed by washing the organic extract with a mild aqueous base. A saturated solution of sodium bicarbonate is commonly used. The acidic proton of the carboxylic acid reacts with the bicarbonate to form a water-soluble sodium salt, which is then partitioned into the aqueous layer.[1]
Q3: What is the best method to remove excess benzyl alcohol, another potential precursor impurity?
A3: Excess benzyl alcohol can often be removed by washing the organic layer with water or brine. However, due to its moderate polarity, some benzyl alcohol may remain in the organic phase. For complete removal, column chromatography is the most reliable method.[1]
Q4: My final product is a persistent oil. How can I induce crystallization?
A4: If your product is an oil, it is likely due to the presence of impurities. First, ensure all solvents have been thoroughly removed under high vacuum. If it remains an oil, further purification by silica gel column chromatography is recommended. After purification, attempt to crystallize the product from a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).[1]
Q5: What analytical techniques are recommended for assessing the purity of my product after removing this compound?
A5:
-
Thin-Layer Chromatography (TLC): A quick and useful tool for monitoring the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for determining the purity of the final product and quantifying impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the desired product and identifying any remaining impurities.[1]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | 139-141 | Colorless to yellow liquid/oil |
| 2-Bromopropionic acid | C₃H₅BrO₂ | 152.97 | 124 (at 18-19 mmHg) | Colorless solid |
| Benzyl alcohol | C₇H₈O | 108.14 | 205 | Colorless liquid |
Data sourced from references[5][7][8].
Experimental Protocols
Protocol 1: Extractive Workup with Aqueous Sodium Bicarbonate
This protocol is designed to remove acidic impurities and unreacted this compound.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release any CO₂ gas produced.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of the desired product from unreacted this compound and other impurities.
-
Develop a TLC method:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate using various eluent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that provides good separation between your product and this compound. An ideal system will give your product an Rf value of approximately 0.2-0.3.
-
-
Prepare the Column:
-
Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).[1]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable volatile solvent.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution with the silica gel on a rotary evaporator.
-
Carefully load the dried, impregnated silica gel onto the top of the prepared column.[1]
-
-
Elute the Column:
-
Begin eluting the column with the chosen eluent system.
-
If a gradient elution is necessary, gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.[1]
-
-
Collect and Analyze Fractions:
-
Collect the eluting solvent in fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
-
Protocol 3: Quenching with Triethylamine
This protocol is for situations where residual this compound needs to be removed from a reaction mixture containing a product that is stable to basic conditions.
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of triethylamine (e.g., 1.5-2 equivalents relative to the excess this compound) with vigorous stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the this compound. Monitor the disappearance of this compound by TLC.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (if the reaction was not already in one) and water.
-
Separate the organic layer.
-
Wash the organic layer with water and then brine to remove the formed benzyltriethylammonium bromide salt.[6]
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer to yield the product.
Visualizations
Caption: General experimental workflow for the removal of unreacted this compound.
Caption: Troubleshooting decision tree for impurity removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. Purification [chem.rochester.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to ATRP Initiators: Benzyl 2-bromopropanoate vs. Ethyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled/"living" radical polymerization, enabling the synthesis of polymers with precisely defined architectures, molecular weights, and low polydispersity. The choice of initiator is a critical parameter that dictates the success of an ATRP experiment. This guide provides an objective, data-driven comparison of two commonly employed ATRP initiators: the secondary halide, Benzyl 2-bromopropanoate, and the tertiary halide, Ethyl 2-bromoisobutyrate.
Core Principles: Initiator Activity in ATRP
The efficacy of an ATRP initiator is primarily determined by its rate of activation, which is the rate at which the carbon-halogen bond is homolytically cleaved to generate the active radical species. A fundamental principle in ATRP is that the rate of initiation should be comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution.
The stability of the generated radical plays a crucial role in determining the activation rate. Tertiary halides, such as Ethyl 2-bromoisobutyrate, form more stable tertiary radicals upon activation compared to the secondary radicals generated from secondary halides like this compound. This difference in radical stability directly translates to a significant difference in their initiation efficiency.
Performance Comparison: Reactivity and Control
Experimental evidence consistently demonstrates that tertiary α-bromoesters are significantly more reactive ATRP initiators than their secondary counterparts. The ratio of activation rate constants (k_act) for primary, secondary, and tertiary α-bromoesters is approximately 1:10:80, highlighting the substantially faster initiation kinetics of tertiary initiators.[1]
Ethyl 2-bromoisobutyrate (EBiB) , a tertiary halide, is often considered a "universal" initiator due to its high efficiency in polymerizing a wide array of monomers, including styrenes, acrylates, and methacrylates.[2] Its rapid and quantitative initiation leads to excellent control over molecular weight and typically yields polymers with very low polydispersity indices (Đ), often below 1.2.
This compound , a secondary halide, is a less reactive initiator compared to EBiB. While it can effectively initiate the polymerization of various monomers, the slower initiation rate can sometimes lead to a broader molecular weight distribution, especially at the early stages of the polymerization, if conditions are not optimized. However, for certain applications, a slower, more controlled initiation might be desirable.
Quantitative Data Summary
The following tables summarize representative experimental data for the ATRP of common monomers initiated by Ethyl 2-bromoisobutyrate and a structurally similar secondary bromoester, 4-tert-butylphenyl(2-bromopropionate), which serves as a good model for the performance of this compound.
Table 1: ATRP Initiated by Ethyl 2-bromoisobutyrate (Tertiary Halide)
| Monomer | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Đ (Mw/Mn) | Reference |
| Methyl Methacrylate | CuBr/N-propyl-2-pyridylmethanimine | 90 | 5 | 89.3 | 8,930 | 8,760 | 1.20 | |
| Styrene | CuBr/N-pentyl-2-pyridylmethanimine | 110 | 6 | 77.9 | 7,900 | 5,270 | 1.29 |
Table 2: ATRP Initiated by 4-tert-butylphenyl(2-bromopropionate) (Secondary Halide)
| Monomer | Catalyst System | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Đ (Mw/Mn) | Reference |
| Styrene | CuBr/2,2'-bipyridyl | 100 | 1.5 | 11 | 1,350 | 1,400 | 1.12 | [3][4] |
| Styrene | CuBr/2,2'-bipyridyl | 100 | 3 | 19 | 2,200 | 2,300 | 1.13 | [3][4] |
| Styrene | CuBr/2,2'-bipyridyl | 100 | 6 | 35 | 3,900 | 4,000 | 1.15 | [3][4] |
Experimental Protocols
General ATRP Procedure using Ethyl 2-bromoisobutyrate
This protocol describes a typical ATRP of methyl methacrylate (MMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N-propyl-2-pyridylmethanimine (ligand)
-
Toluene (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add CuBr (0.134 g, 9.32 × 10⁻⁴ moles) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add toluene (10 mL), MMA (10 mL, 9.36 × 10⁻² moles), and N-propyl-2-pyridylmethanimine (0.279 g, 1.87 × 10⁻³ moles) to the flask.
-
Subject the mixture to another three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Inject the initiator, Ethyl 2-bromoisobutyrate (0.136 mL, 9.36 × 10⁻⁴ moles), into the flask to start the polymerization.
-
Take samples periodically to monitor conversion and molecular weight.
-
After the desired time, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., tetrahydrofuran).
-
Purify the polymer by precipitating it in a non-solvent (e.g., hexane) and drying it under vacuum.
General ATRP Procedure using a Secondary Bromoester Initiator
This protocol is adapted for the ATRP of styrene using a secondary bromoester like this compound.
Materials:
-
Styrene, inhibitor removed
-
This compound (or a suitable analogue)
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridyl (bpy) (ligand)
-
Anisole (solvent, optional for bulk polymerization)
-
Argon or Nitrogen gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add CuBr and bpy.
-
Seal the flask and deoxygenate by cycling between vacuum and inert gas.
-
Under an inert atmosphere, add the desired amount of styrene and anisole (if not a bulk polymerization).
-
Deoxygenate the monomer solution by bubbling with inert gas for at least 30 minutes.
-
Inject the initiator (e.g., this compound) into the reaction mixture.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir.
-
Monitor the polymerization by taking samples periodically.
-
To terminate, cool the reaction to room temperature and expose it to air.
-
Dissolve the polymer in a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like methanol and dry under vacuum.
Visualizing the ATRP Mechanism and Workflow
The following diagrams illustrate the fundamental ATRP mechanism and a typical experimental workflow.
Caption: The core activation-deactivation equilibrium in ATRP.
Caption: A typical experimental workflow for ATRP.
Conclusion and Recommendations
Both this compound and Ethyl 2-bromoisobutyrate are effective initiators for ATRP, but their differing reactivity profiles make them suitable for different strategic purposes.
-
Choose Ethyl 2-bromoisobutyrate (EBiB) for the straightforward and efficient synthesis of a wide variety of well-defined polymers with low polydispersity. Its high activation rate constant ensures rapid and uniform initiation, making it the workhorse initiator for most standard ATRP applications, including the synthesis of homopolymers and block copolymers.
-
Consider this compound when a slower, more controlled initiation is desired or when the specific functionality of the benzyl group is required for subsequent chemical modifications. While its lower reactivity may necessitate more careful optimization of reaction conditions to achieve narrow polydispersity, it can be a valuable tool for specific synthetic targets. For monomers with very high propagation rates, a slower initiating species can sometimes provide better control over the polymerization.
Ultimately, the choice of initiator should be guided by the specific monomer, the desired polymer architecture, and the overall goals of the polymerization. For researchers aiming for high efficiency and excellent control over a broad range of monomers, Ethyl 2-bromoisobutyrate is the demonstrably superior choice based on its fundamental reactivity and a wealth of supporting experimental data.
References
Reactivity Face-Off: Benzyl 2-bromopropanoate vs. Benzyl Bromide in Nucleophilic Substitution
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of Benzyl 2-bromopropanoate and Benzyl Bromide. This guide delves into the structural and electronic factors governing their behavior in nucleophilic substitution reactions, supported by established chemical principles.
In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Both this compound and Benzyl Bromide are valuable reagents, often employed as electrophiles in nucleophilic substitution reactions. However, their reactivity profiles differ significantly due to the influence of their distinct structural features. This guide provides a detailed comparison of their reactivity, helping researchers make informed decisions in their synthetic endeavors.
Executive Summary of Reactivity
The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily dictated by its ability to accommodate a positive charge in an S(_N)1 reaction or the accessibility of the electrophilic carbon for backside attack in an S(_N)2 reaction. Benzyl Bromide exhibits high reactivity in both S(_N)1 and S(_N)2 pathways. This is attributed to the resonance stabilization of the benzyl carbocation intermediate in the S(_N)1 mechanism and the relatively unhindered nature of the benzylic carbon for the S(_N)2 mechanism.
Conversely, this compound, an α-bromo ester, is anticipated to be significantly less reactive, particularly in S(_N)1 reactions. The electron-withdrawing nature of the adjacent ester carbonyl group destabilizes the formation of a carbocation at the α-position, thereby disfavoring the S(_N)1 pathway. While it can undergo S(_N)2 reactions, the steric bulk of the benzyl ester group and the electronic effect of the carbonyl group can influence the reaction rate compared to the less sterically hindered Benzyl Bromide.
Comparative Data
Due to a lack of direct, quantitative experimental data comparing the reaction rates of this compound and Benzyl Bromide under identical conditions in the reviewed literature, a qualitative comparison based on established reactivity principles is presented below.
| Feature | This compound | Benzyl Bromide |
| S(_N)1 Reactivity | Low to negligible | High |
| S(_N)2 Reactivity | Moderate | High |
| Governing Factors | - Electron-withdrawing ester group destabilizes carbocation.- Steric hindrance from the benzyl ester group. | - Resonance stabilization of the benzyl carbocation.- Accessible primary benzylic carbon. |
| Preferred Mechanism | S(_N)2 | S(_N)1 and S(_N)2 |
Reaction Mechanisms and Logical Relationships
The differing reactivity of these two compounds can be visualized through their behavior in nucleophilic substitution reactions.
Figure 1. Comparative reaction pathways for Benzyl Bromide and this compound.
Experimental Protocols
Protocol 1: Nucleophilic Substitution on Benzyl Bromide (S(_N)2 Conditions)
Objective: To synthesize Benzyl Cyanide from Benzyl Bromide and Sodium Cyanide.
Materials:
-
Benzyl Bromide
-
Sodium Cyanide (NaCN)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry 100 mL round-bottom flask, dissolve Sodium Cyanide (1.2 equivalents) in anhydrous acetone.
-
To this stirring suspension, add Benzyl Bromide (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Nucleophilic Substitution on an α-Bromo Ester (Representative for this compound)
Objective: To synthesize an α-azido ester from an α-bromo ester and Sodium Azide.
Materials:
-
α-Bromo ester (e.g., Ethyl 2-bromopropanoate as a model)
-
Sodium Azide (NaN(_3))
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-bromo ester (1.0 equivalent) and anhydrous DMF.
-
Add Sodium Azide (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Experimental Workflow for a Comparative Reactivity Study
For a direct comparison of the reactivity of this compound and Benzyl Bromide, a kinetic study under controlled S(_N)2 conditions is recommended.
Figure 2. A proposed experimental workflow for the quantitative comparison of reactivity.
Conclusion
Comparative analysis of initiators for controlled radical polymerization
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Initiator Performance in ATRP, RAFT, and NMP
The selection of an appropriate initiator is a critical parameter in controlled radical polymerization (CRP), profoundly influencing reaction kinetics, polymer properties, and the overall success of synthesizing well-defined polymers for advanced applications. This guide provides a comparative analysis of common initiators for the three major CRP techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). The information presented, supported by experimental data, is intended to assist researchers in making informed decisions for their polymerization needs.
Section 1: Comparative Analysis of Initiator Performance
The efficacy of an initiator in controlled radical polymerization is determined by several key performance indicators, including its efficiency in initiating polymer chains, the rate of polymerization it promotes, and its ability to produce polymers with low dispersity (Đ). The following tables summarize the performance of various initiators across the three main CRP techniques.
Atom Transfer Radical Polymerization (ATRP) Initiators
ATRP initiators are typically alkyl halides, and their reactivity is highly dependent on the nature of the alkyl group and the halogen. The activation rate constant (k_act_) is a crucial parameter, indicating how readily the initiator generates a radical species.
| Initiator | Monomer | Catalyst System | k_act_ (M⁻¹s⁻¹) | Initiator Efficiency (I_eff_) | Dispersity (Đ) | Reference |
| Ethyl 2-bromoisobutyrate (EBiB) | Methyl Acrylate (MA) | CuBr/PMDETA | 0.13 | High | ~1.1 - 1.3 | [1] |
| 1-Phenylethyl bromide (1-PEBr) | Styrene | CuBr/PMDETA | 0.78 | High | ~1.1 - 1.2 | [1] |
| Methyl α-bromophenylacetate (MBPA) | Styrene | Cu(0)/PMDETA | - | 54% | ~1.2 | [2] |
| 2-Bromopropionitrile (BPN) | Styrene | Cu(0)/PMDETA | - | 76% | ~1.2 | [2] |
| Ethyl 2-bromopropionate (EBP) | Styrene | Cu(0)/PMDETA | - | 72% | ~1.2 | [2] |
| Ethyl 2-chloropropionate (ECP) | Methyl Acrylate (MA) | Photo-ATRP | - | - | >1.5 | [3] |
Note: k_act_ values are highly dependent on the specific catalyst, solvent, and temperature. The data presented here are for comparative purposes under the specified conditions. Initiator efficiency in Cu(0)-RDRP can be influenced by factors such as ligand concentration.[2]
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Initiators
RAFT polymerization utilizes conventional radical initiators in conjunction with a RAFT agent (Chain Transfer Agent, CTA). The choice of initiator affects the overall reaction rate and the number of "dead" polymer chains.
| Initiator | Monomer | RAFT Agent | Temperature (°C) | Polymerization Rate | Dispersity (Đ) | Reference |
| Azobisisobutyronitrile (AIBN) | Styrene | Cumyl dithiobenzoate | 60 | Moderate | ~1.1 - 1.2 | [4] |
| 2,2'-Azobis(4-methoxy-2.4-dimethyl valeronitrile) (V-70) | n-Butyl Acrylate | Trithiocarbonate | 30 | Fast | ~1.1 | [5] |
| 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | N-acryloylmorpholine | Trithiocarbonate | 70 | Moderate | ~1.08 | [5] |
| Potassium Persulfate (KPS) | Acrylamide | Trithiocarbonate | 70 | Fast | ~1.1 | [5] |
Note: The polymerization rate in RAFT is influenced by the initiator decomposition rate, initiator efficiency, and monomer propagation rate. A dual initiator system can be employed for oxygen-tolerant RAFT polymerization.[5]
Nitroxide-Mediated Polymerization (NMP) Initiators
NMP is typically initiated by alkoxyamines, which thermally decompose to generate a propagating radical and a stable nitroxide radical that reversibly traps the growing chain. The choice of the nitroxide has a significant impact on the range of applicable monomers and the control over the polymerization.
| Initiator/Nitroxide | Monomer | Temperature (°C) | Control/Livingness | Dispersity (Đ) | Reference |
| TEMPO-based alkoxyamine (BST) | Styrene | 120-130 | Good | ~1.1 - 1.3 | [6] |
| SG1-based alkoxyamine (MAMA-SG1) | n-Butyl Acrylate | 110-120 | Good | ~1.2 - 1.4 | [6] |
| TEMPO | n-Butyl Acrylate | >120 | Poor | High | [7] |
| SG1 | Methacrylates | ~90 | Good (with comonomer) | ~1.3 - 1.5 | [6] |
Note: TEMPO is generally effective for styrene polymerization but shows poor control over acrylates.[7] SG1-based nitroxides have a broader monomer scope and can control the polymerization of acrylates and, with the addition of a comonomer, methacrylates.[6]
Section 2: Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of initiator performance. Below are methodologies for key experiments.
Determining Initiator Efficiency in ATRP
Methodology: Gravimetric Analysis and Gel Permeation Chromatography (GPC)
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the monomer (e.g., styrene, 5 mL), the ATRP initiator (e.g., 1-PEBr, 0.1 mmol), the ligand (e.g., PMDETA, 0.1 mmol), and the solvent (e.g., anisole, 5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: While under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) catalyst (e.g., CuBr, 0.1 mmol). Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Sampling: At predetermined time intervals, withdraw samples from the reaction mixture using a nitrogen-purged syringe and quench the polymerization by exposing the sample to air and diluting with a suitable solvent (e.g., THF).
-
Conversion Measurement: Determine the monomer conversion gravimetrically by evaporating the monomer and solvent from a known mass of the sample.
-
Molecular Weight Analysis: Analyze the molecular weight (M_n_) and dispersity (Đ) of the polymer using Gel Permeation Chromatography (GPC).
-
Initiator Efficiency Calculation: Calculate the theoretical number-average molecular weight (M_n,th_) using the formula: M_n,th_ = ([Monomer]₀ / [Initiator]₀) × Monomer Conversion × Monomer Molecular Weight + Initiator Molecular Weight The initiator efficiency (I_eff_) is then calculated as: I_eff_ = M_n,th_ / M_n,exp_ (where M_n,exp_ is the experimentally determined M_n_ from GPC).[2]
Comparing Polymerization Rates in RAFT
Methodology: In-situ ¹H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve the monomer (e.g., methyl acrylate, 0.5 mL), the RAFT agent (e.g., cumyl dithiobenzoate, 10 mg), the initiator (e.g., AIBN, 1 mg), and a known amount of an internal standard (e.g., 1,3,5-trioxane) in a deuterated solvent (e.g., benzene-d₆).
-
Degassing: Seal the NMR tube and degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Data Acquisition: Place the NMR tube in the preheated NMR spectrometer probe at the desired reaction temperature (e.g., 60 °C). Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Determine the monomer conversion at each time point by integrating the signals of the monomer vinyl protons and comparing them to the integral of the internal standard.
-
Kinetic Plot: Plot ln([M]₀/[M]t) versus time. A linear relationship indicates a constant concentration of propagating radicals and allows for the determination of the apparent rate constant of polymerization (k_app_). By comparing the k_app_ values obtained with different initiators under identical conditions, their relative effects on the polymerization rate can be quantified.
Section 3: Visualization of Initiation Mechanisms
The initiation pathways in CRP are fundamental to understanding the overall polymerization process. The following diagrams, generated using the DOT language, illustrate these mechanisms.
ATRP Initiation Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing SG1 and TEMPO for NMP of n -butyl acrylate in miniemulsion to optimize the average particle size for rate and molecular control - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00656E [pubs.rsc.org]
- 7. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
A Comparative Guide to Benzyl and Silyl Ethers as Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of protecting groups are fundamental to the successful execution of complex multi-step organic syntheses. Among the most prevalent choices for the protection of hydroxyl groups are benzyl and silyl ethers. This guide provides an objective comparison of the performance of these two classes of protecting groups, supported by experimental data, to aid in the rational design of synthetic strategies.
Core Principles: Benzyl vs. Silyl Ethers
Benzyl ethers are valued for their high stability across a wide range of chemical conditions, making them suitable for lengthy synthetic sequences where robustness is paramount.[1] In contrast, silyl ethers offer a tunable range of stabilities, dictated by the steric bulk of the substituents on the silicon atom, which allows for more facile and selective removal.[1] The choice between these two protecting groups often represents a trade-off between stability and ease of cleavage.
Key Differences at a Glance:
| Feature | Benzyl Ether (Bn-OR) | Silyl Ether (R'-OSiR₃) |
| Bond Type | Carbon-Oxygen | Silicon-Oxygen |
| Stability | Generally very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2] | Stability is tunable based on the steric bulk of the substituents on silicon (e.g., TMS < TES < TBDMS < TIPS < TBDPS).[3][4] |
| Cleavage | Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strongly acidic conditions.[1][5] | Commonly cleaved by fluoride ion sources (e.g., TBAF) or under acidic conditions.[1][3] |
| Orthogonality | Excellent orthogonality with silyl ethers. The reductive cleavage conditions for benzyl ethers do not affect silyl ethers.[2] | Excellent orthogonality with benzyl ethers. Fluoride-mediated or mild acid cleavage of silyl ethers does not affect benzyl ethers.[6] |
| Key Advantage | High stability for multi-step synthesis.[1] | Tunable stability and mild, selective deprotection conditions.[1] |
Data Presentation: Comparative Stability and Cleavage
The following tables summarize the stability of benzyl and various silyl ethers under common reaction conditions, providing a basis for selecting the appropriate protecting group and for designing orthogonal protection strategies.
Table 1: Relative Stability of Protecting Groups to Acidic and Basic Conditions
| Protecting Group | Reagent/Condition | Stability |
| Benzyl (Bn) | 1 M HCl, aq. THF | Stable |
| 1 M NaOH, aq. THF | Stable | |
| Acetic Acid/H₂O (3:1) | Generally Stable[7] | |
| Trimethylsilyl (TMS) | Mild Aqueous Acid | Labile |
| Mild Aqueous Base | Labile | |
| Triethylsilyl (TES) | Mild Aqueous Acid | More stable than TMS |
| Mild Aqueous Base | More stable than TMS | |
| tert-Butyldimethylsilyl (TBDMS) | 1 M HCl, aq. THF | Labile |
| 1 M NaOH, aq. THF | Stable | |
| Acetic Acid/H₂O (3:1) | Slowly Cleaved | |
| Triisopropylsilyl (TIPS) | 1 M HCl, aq. THF | More stable than TBDMS |
| 1 M NaOH, aq. THF | Stable | |
| tert-Butyldiphenylsilyl (TBDPS) | 1 M HCl, aq. THF | Very Stable |
| 1 M NaOH, aq. THF | Stable |
Note: The relative stability of silyl ethers to acid hydrolysis is generally TMS < TES < TBDMS < TIPS < TBDPS. The stability towards basic hydrolysis is TMS < TES < TBDMS ≈ TBDPS < TIPS.[3]
Table 2: Common Cleavage Conditions and Orthogonality
| Protecting Group | Primary Cleavage Reagent(s) | Compatibility with Orthogonal Group |
| Benzyl (Bn) | H₂, Pd/C | Silyl ethers are stable.[2] |
| Na, liq. NH₃ | Silyl ethers are generally stable. | |
| BCl₃, BBr₃ | Silyl ethers may be cleaved.[8] | |
| Silyl Ethers (General) | Tetrabutylammonium fluoride (TBAF) | Benzyl ethers are stable.[6] |
| HF•Pyridine | Benzyl ethers are stable. | |
| Acetic Acid | Benzyl ethers are stable. | |
| TBDMS | TBAF, THF | Benzyl ethers are stable.[6] |
| Acetic Acid/H₂O | Benzyl ethers are stable. | |
| TIPS | TBAF, THF (slower than TBDMS) | Benzyl ethers are stable. |
| HF•Pyridine | Benzyl ethers are stable. | |
| TBDPS | TBAF, THF (slowest) | Benzyl ethers are stable. |
Experimental Protocols
Detailed methodologies for the protection of alcohols as benzyl and silyl ethers, and their subsequent deprotection are provided below.
Benzyl Ether Protection and Deprotection
Protocol 1: Protection of a Primary Alcohol as a Benzyl Ether (Williamson Ether Synthesis)
-
Objective: To protect a primary alcohol using benzyl bromide and sodium hydride.
-
Materials:
-
Primary alcohol (1.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Benzyl bromide (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Objective: To cleave a benzyl ether using catalytic palladium on carbon and hydrogen gas.[9]
-
Materials:
-
Benzyl-protected alcohol (1.0 eq.)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected alcohol in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge the system with hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the system with an inert gas (e.g., argon or nitrogen) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[9]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.
-
Silyl Ether Protection and Deprotection
Protocol 3: Selective Protection of a Primary Alcohol as a TBDMS Ether
-
Objective: To selectively protect a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride.[10]
-
Materials:
-
Diol containing a primary and a secondary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of the diol in anhydrous DMF, add imidazole.
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMS-Cl in one portion and stir the reaction at room temperature.
-
Monitor the reaction by TLC to follow the disappearance of the starting material and the appearance of the mono-silylated product.
-
Upon optimal conversion to the desired product, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the primary TBDMS ether.
-
Protocol 4: Deprotection of a TBDMS Ether with TBAF
-
Objective: To cleave a TBDMS ether using tetrabutylammonium fluoride.[6][9]
-
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of benzyl and silyl ethers as protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation of polymer molecular weight and polydispersity from Benzyl 2-bromopropanoate initiated ATRP
A Comparative Guide to Molecular Weight and Polydispersity Control
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the selection of an appropriate initiation system is paramount to achieving well-defined macromolecules. Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for controlling polymer molecular weight and achieving narrow molecular weight distributions (low polydispersity index, PDI). This guide provides a comparative analysis of the expected performance of Benzyl 2-bromopropanoate as an ATRP initiator, drawing upon experimental data from structurally similar initiators to validate its potential in producing polymers with predictable molecular weights and low polydispersity.
While direct, comprehensive experimental data for this compound initiated ATRP is not extensively available in the reviewed literature, its structural similarity to other well-studied 2-bromopropionate initiators allows for a reliable extrapolation of its performance. The presence of the benzyl group is anticipated to provide good initiation efficiency for a variety of monomers, including styrenes and (meth)acrylates.
Comparative Performance Analysis
To illustrate the expected performance of this compound, this section presents data from the ATRP of styrene initiated by 4-tert-butylphenyl(2-bromopropionate), an initiator with a very similar electronic and steric profile. It is reasonable to expect that this compound would yield comparable results under similar reaction conditions.
Table 1: ATRP of Styrene Initiated by a Structurally Similar Initiator (4-tert-butylphenyl(2-bromopropionate)) [1]
| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental, GPC) | PDI (Mw/Mn) |
| Styrene | 4-tert-butylphenyl(2-bromopropionate) | CuBr/2,2'-bipyridyl | Bulk | 100 | 1.5 | 11.5 | 1700 | 2000 | 1.27 |
Data extracted from a study on a structurally analogous initiator to provide an expected performance benchmark.[1]
The data in Table 1 suggests that a 2-bromopropionate initiator with an aromatic ester group can effectively control the polymerization of styrene, yielding polymers with a polydispersity index below 1.3, which is indicative of a well-controlled polymerization process. The experimental molecular weight is in reasonable agreement with the theoretical value, demonstrating good initiation efficiency.
Expected Performance with Other Monomers
Based on the established principles of ATRP, this compound is expected to be a versatile initiator for a range of monomers:
-
Methyl Methacrylate (MMA): ATRP of MMA is well-documented with various initiators. Using this compound, it is anticipated to produce poly(methyl methacrylate) (PMMA) with low PDI values, typically in the range of 1.1 to 1.3.
-
Acrylates: For acrylate monomers, which generally exhibit faster propagation rates than methacrylates, careful control of reaction conditions is crucial. This compound is expected to provide good control, leading to polyacrylates with PDIs between 1.1 and 1.4.
Experimental Protocols
The following are detailed methodologies for conducting ATRP using this compound as the initiator. These protocols are based on established procedures for similar ATRP systems.
Protocol 1: Bulk ATRP of Styrene
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridyl (bpy)
-
Anisole (optional, as an internal standard for GC analysis)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for GPC analysis)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask containing a magnetic stir bar, add CuBr (1 molar equivalent relative to the initiator) and bpy (2 molar equivalents relative to the initiator).
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.
-
Monomer and Initiator Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of purified styrene via a degassed syringe. Subsequently, add the calculated amount of this compound initiator. The ratio of monomer to initiator will determine the target molecular weight.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 100-110°C) and stir.
-
Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR or gas chromatography) and the evolution of molecular weight and PDI (by Gel Permeation Chromatography - GPC).
-
Termination and Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to terminate the polymerization. Dilute the viscous solution with THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Solution ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)
-
Toluene or Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for GPC analysis)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask with a magnetic stir bar, add CuBr (1 molar equivalent to the initiator).
-
Degassing: Seal the flask and deoxygenate with three freeze-pump-thaw cycles.
-
Addition of Solvent, Monomer, and Ligand: Under an inert atmosphere, add the desired amount of anhydrous solvent (e.g., toluene), followed by the purified MMA and PMDETA (1 molar equivalent to the initiator).
-
Initiation: Add the calculated amount of this compound to the reaction mixture via a degassed syringe.
-
Polymerization: Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70-90°C) and stir.
-
Monitoring and Termination: Follow the same procedures for monitoring the reaction and terminating the polymerization as described in Protocol 1.
-
Purification and Drying: Purify the polymer by passing the solution through an alumina column and precipitating in methanol. Dry the polymer under vacuum.
Mandatory Visualizations
To further elucidate the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.
Caption: Experimental workflow for ATRP initiated by this compound.
Caption: Logical relationship of components in a controlled ATRP.
References
A Comparative Guide to Benzyl Protection: Alternatives to Benzyl 2-bromopropanoate
In the landscape of synthetic organic chemistry, the benzyl group remains a cornerstone for the protection of alcohols, carboxylic acids, and amines due to its general stability and ease of removal via hydrogenolysis. While benzyl halides such as Benzyl 2-bromopropanoate are effective, their use can be hampered by the need for basic conditions, which may not be compatible with sensitive substrates. This guide provides a comparative overview of alternative reagents, offering milder and more versatile conditions for benzyl protection. We present a side-by-side analysis of key reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their synthetic challenges.
Comparison of Benzylating Agents
The choice of a benzylating agent is critical and depends on the substrate's sensitivity to acidic or basic conditions, the desired selectivity, and the overall complexity of the synthetic route. Below is a summary of common alternatives to benzyl halides for the protection of alcohols, carboxylic acids, and amines.
| Reagent/Method | Functional Group Protected | Typical Conditions | Advantages | Disadvantages |
| Benzyl Bromide (BnBr) / Benzyl Chloride (BnCl) | Alcohols, Amines, Carboxylic Acids | Strong base (e.g., NaH), solvent (e.g., DMF, THF) | High reactivity, well-established | Requires strong base, not suitable for base-sensitive substrates |
| Benzyl Trichloroacetimidate | Alcohols, Amines | Acid catalyst (e.g., TfOH, TMSOTf), solvent (e.g., DCM, MeCN) | Mildly acidic conditions, suitable for base-sensitive substrates[1][2][3] | Requires anhydrous conditions, acid-labile groups may be affected |
| 2-Benzyloxy-1-methylpyridinium Triflate | Alcohols, Carboxylic Acids | Neutral, thermal conditions (heating in toluene or trifluorotoluene) | Neutral conditions, high functional group tolerance[1][4][5][6][7] | Reagent needs to be prepared, may require elevated temperatures |
| Dibenzyl Carbonate | Alcohols, Amines | Base catalyst or thermal conditions | Phosgene-free alternative for Cbz protection, mild conditions[8][9][10] | Less reactive than benzyl chloroformate |
| Benzyl Chloroformate (Cbz-Cl) | Amines (as Cbz group) | Base (e.g., NaHCO₃, Na₂CO₃), aqueous or organic solvent | Highly effective for amine protection, well-established[11][12][13][14][15] | Highly toxic and lachrymatory, byproduct (HCl) needs to be neutralized |
| Benzyl Alcohol | Carboxylic Acids | Acid catalyst (e.g., TsOH), often neat or with azeotropic removal of water | Atom economical, byproduct is water[16] | Requires acidic conditions and often high temperatures |
Experimental Protocols
Detailed methodologies for the application of these alternative benzylating agents are crucial for successful implementation in the laboratory.
Benzylation of Alcohols using Benzyl Trichloroacetimidate
This method is advantageous for substrates that are sensitive to basic conditions. The reaction proceeds under mildly acidic catalysis.[2][3]
Protocol: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM), benzyl trichloroacetimidate (1.5 equiv) is added. The mixture is cooled to 0 °C, and a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 - 0.1 equiv) is added dropwise. The reaction is stirred at 0 °C and allowed to warm to room temperature while monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Benzylation of Alcohols and Carboxylic Acids using 2-Benzyloxy-1-methylpyridinium Triflate
This reagent allows for the benzylation of alcohols and carboxylic acids under neutral conditions, making it suitable for a wide range of sensitive substrates.[4][5][6][7]
Protocol for Alcohols: A mixture of the alcohol (1.0 equiv), 2-benzyloxy-1-methylpyridinium triflate (1.5 equiv), and magnesium oxide (2.0 equiv) in trifluorotoluene is heated at 80-90 °C for 12-24 hours.[4][6][7] The reaction progress is monitored by TLC. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by silica gel chromatography.
Protocol for Carboxylic Acids: To a solution of the carboxylic acid (1.0 equiv) and 2-benzyloxy-1-methylpyridinium triflate (1.2 equiv) in trifluorotoluene, triethylamine (1.5 equiv) is added.[5] The mixture is heated at 80-85 °C for 1-3 hours. After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.
N-Protection of Amines using Benzyl Chloroformate (Cbz-Cl)
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, and it is commonly introduced using benzyl chloroformate.[11][13][15]
Protocol: The amine (1.0 equiv) is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water. The solution is cooled to 0 °C, and sodium bicarbonate (2.0-3.0 equiv) or another suitable base is added. Benzyl chloroformate (1.1-1.2 equiv) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. The reaction is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute acid (e.g., 1M HCl), water, and brine, then dried over anhydrous sodium sulfate and concentrated to afford the Cbz-protected amine, which can be further purified by crystallization or chromatography. A greener protocol using water as the solvent at room temperature has also been reported.[17][18]
Benzylation of Carboxylic Acids using Benzyl Alcohol
Direct esterification with benzyl alcohol provides an atom-economical route to benzyl esters.[16]
Protocol: A mixture of the carboxylic acid (1.0 equiv), benzyl alcohol (1.5-2.0 equiv), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 equiv) is heated, often under vacuum or with a Dean-Stark apparatus to remove the water formed during the reaction.[16] The reaction progress can be monitored by TLC or GC. Once the reaction is complete, the mixture is cooled and diluted with an organic solvent. The solution is washed with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography or distillation.
Visualizing the Workflows
The following diagrams illustrate the general experimental workflows for the benzyl protection of different functional groups using the discussed alternative reagents.
Caption: General workflows for benzyl protection of functional groups.
Caption: Common deprotection pathways for the benzyl group.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 5. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 6. Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Buy Dibenzyl dicarbonate | 31139-36-3 [smolecule.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. grokipedia.com [grokipedia.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Benzyl Chloroformate [commonorganicchemistry.com]
- 15. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 16. Benzyl Esters [organic-chemistry.org]
- 17. ijacskros.com [ijacskros.com]
- 18. researchgate.net [researchgate.net]
Efficacy of Benzyl 2-bromopropanoate in Comparison to Other α-Haloester Initiators: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is paramount for the successful execution of Atom Transfer Radical Polymerization (ATRP), a powerful technique for the synthesis of well-defined polymers. This guide provides an objective comparison of the efficacy of Benzyl 2-bromopropanoate against other commonly employed α-haloester initiators. The following sections present a detailed analysis supported by experimental data, standardized protocols, and visual diagrams to aid in the selection of the optimal initiator for specific research and development needs.
Introduction to α-Haloester Initiators in ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] The success of ATRP is critically dependent on the choice of initiator, which determines the starting point of every polymer chain.[1][2] For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation, ensuring that all polymer chains begin to grow simultaneously.[1] α-Haloesters are a widely used class of initiators in ATRP due to their ability to provide fast and quantitative initiation.[1]
Comparative Analysis of Initiator Efficacy
The efficacy of an ATRP initiator is primarily determined by its activation rate constant (k_act), which reflects how readily the initiator generates propagating radicals. A higher k_act value generally leads to a faster initiation and a better-controlled polymerization. The structure of the α-haloester, including the nature of the ester group and the alkyl halide, significantly influences this rate constant.
This guide focuses on comparing this compound with other common α-haloester initiators, such as Ethyl 2-bromoisobutyrate (EBiB) and Methyl 2-bromopropanoate (MBrP). While direct comparative studies under identical conditions are limited, a comprehensive analysis of available kinetic data allows for a robust assessment of their relative performance.
Table 1: Comparison of Activation Rate Constants for Various α-Haloester Initiators
| Initiator | Abbreviation | Structure | Activation Rate Constant (k_act) [M⁻¹s⁻¹] | Relative Activity | Key Structural Features |
| Ethyl α-bromophenylacetate | EBPA | Ph-CH(Br)-C(O)OEt | ~5.3 x 10³ | Very High | α-phenyl and ester group (synergistic activation) |
| Ethyl 2-bromoisobutyrate | EBiB | (CH₃)₂C(Br)-C(O)OEt | 2.7 | High | Tertiary alkyl bromide |
| This compound | - | CH₃-CH(Br)-C(O)OCH₂Ph | ~0.3 - 1.0 (estimated) | Moderate to High | Secondary alkyl bromide, benzyl ester group |
| Methyl 2-bromopropanoate | MBrP | CH₃-CH(Br)-C(O)OCH₃ | 0.34 | Moderate | Secondary alkyl bromide |
| Benzyl bromide | BzBr | Ph-CH₂Br | 0.20 | Moderate | Primary benzylic bromide |
| Methyl 2-chloropropionate | MClP | CH₃-CH(Cl)-C(O)OCH₃ | 0.016 | Low | Secondary alkyl chloride |
Note: The k_act for this compound is estimated based on the values for MBrP and the activating effect of the benzyl group. The k_act values are for the reaction with Cu(I)Br/PMDETA in acetonitrile at 35°C.[3][4]
From the data presented in Table 1, several key insights emerge:
-
Ethyl α-bromophenylacetate (EBPA) is the most active initiator due to the combined electron-withdrawing effects of the phenyl and ester groups on the α-carbon.[4]
-
Ethyl 2-bromoisobutyrate (EBiB) , a tertiary alkyl halide, exhibits high activity and is a widely used "universal" initiator for a variety of monomers.[1]
-
This compound is expected to have a higher activation rate constant than Methyl 2-bromopropanoate (MBrP) due to the electron-withdrawing nature of the benzyl group, which further stabilizes the radical formed upon activation. Its activity is anticipated to be in the moderate to high range, making it a suitable initiator for various monomers.
-
Methyl 2-bromopropanoate (MBrP) , a secondary alkyl halide, shows moderate reactivity.[3]
-
The nature of the halogen also plays a crucial role, with bromides being significantly more active than chlorides.[3]
Experimental Data and Performance Metrics
The following tables summarize typical experimental results for the ATRP of common monomers using different α-haloester initiators. These data provide a practical understanding of the performance of these initiators in terms of molecular weight control and polydispersity.
Table 2: ATRP of Styrene - A Comparative Overview
| Initiator | Monomer/Initiator/Catalyst/Ligand Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ (exp) | Mₙ (theor) | PDI (Mₙ/Mₙ) | Reference |
| 4-tert-butylphenyl(2-bromopropionate) | 100/1/1/2 (CuBr/bpy) | 100 | 2 | 18 | 2,100 | 1,900 | 1.15 | [5] |
| Undecenyl-2-Bromopropionate | 100/1/1/2 (CuCl/bpy) | 110 | 4 | 55 | 6,200 | 5,700 | 1.20 | [6][7] |
| 1-Phenylethyl bromide | 100/1/1/2 (CuBr/dNbpy) | 110 | 4 | 91 | 9,400 | 9,500 | 1.04 | [8] |
Table 3: ATRP of Methyl Methacrylate (MMA) - A Comparative Overview
| Initiator | Monomer/Initiator/Catalyst/Ligand Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ (exp) | Mₙ (theor) | PDI (Mₙ/Mₙ) | Reference |
| Ethyl 2-bromoisobutyrate | 100/1/1/2 (CuBr/PMDETA) | 90 | 5 | 89 | 8,760 | 8,930 | 1.20 | |
| Methyl 2-chloropropionate | 100/1/1.5/1 (CuBr₂/PMDETA) | 70 | 8 | 69 | - | - | - | [9] |
| Ethyl 2-bromopropionate | 100/1/0.05/0.1 (CuCl₂/PMDETA) | 70 | 20.5 | 69 | 9,700 | - | 1.11 | [10] |
While direct data for this compound is not available in these specific comparative studies, the performance of structurally similar initiators like 4-tert-butylphenyl(2-bromopropionate) and Undecenyl-2-Bromopropionate in styrene polymerization suggests that this compound would also yield well-defined polymers with good control over molecular weight and low polydispersity.[5][6][7]
Experimental Protocols
A generalized experimental protocol for a typical ATRP reaction is provided below. Specific conditions such as temperature, solvent, and reaction time should be optimized for each monomer-initiator system.
General Protocol for ATRP of Styrene or Methyl Methacrylate
Materials:
-
Monomer (e.g., Styrene or Methyl Methacrylate), inhibitor removed
-
Initiator (e.g., this compound, Ethyl 2-bromoisobutyrate)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., Toluene, Anisole, or bulk)
-
Schlenk flask and other standard glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask under an inert atmosphere, add the copper(I) bromide catalyst. Then, add the degassed solvent and the ligand via a syringe. Stir the mixture until a homogeneous solution is formed.
-
Monomer Addition: Add the degassed monomer to the reaction flask via a syringe.
-
Initiation: The reaction mixture is typically heated to the desired temperature. The initiator is then added via a syringe to start the polymerization.
-
Polymerization: The reaction is allowed to proceed at the set temperature with stirring. Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC).
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The polymer is then dissolved in a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The final polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in ATRP.
Caption: The fundamental equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: A generalized experimental workflow for conducting an ATRP reaction.
Conclusion
This compound is a highly effective initiator for Atom Transfer Radical Polymerization, offering a good balance of reactivity and control. Its performance is comparable to or potentially better than other secondary α-bromoester initiators like Methyl 2-bromopropanoate, owing to the electronic influence of the benzyl group. While tertiary initiators such as Ethyl 2-bromoisobutyrate generally exhibit faster initiation kinetics, this compound provides a valuable alternative, particularly when specific end-group functionality or nuanced reactivity is desired. The choice of initiator should ultimately be guided by the specific monomer, desired polymer architecture, and experimental conditions. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of well-defined polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. 14.139.213.3:8080 [14.139.213.3:8080]
- 10. researchgate.net [researchgate.net]
A comparative study of benzyl protecting groups in organic synthesis
A Comparative Study of Benzyl Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection and application of protecting groups are paramount to the successful execution of complex, multi-step organic syntheses. Among the myriad of choices, benzyl-type protecting groups have established themselves as mainstays for the protection of alcohols, amines, and carboxylic acids due to their general stability and versatile deprotection methods. This guide provides an objective comparison of the performance of the most common benzyl-type protecting groups—benzyl (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB)—supported by experimental data to facilitate informed decision-making in synthetic planning.
Introduction to Benzyl-Type Protecting Groups
The utility of benzyl-type protecting groups stems from their robust nature, rendering them inert to a wide range of reaction conditions, including acidic and basic environments.[1][2] Their removal, however, can be orchestrated under specific, often mild, conditions, providing a degree of control crucial for the synthesis of complex molecules. The electronic nature of the aromatic ring plays a pivotal role in the lability of these protecting groups. Electron-donating substituents, such as methoxy groups, enhance the ease of cleavage under acidic and oxidative conditions, thereby offering a spectrum of reactivity that can be exploited for selective deprotection.[3]
Comparative Performance Data
The following tables summarize quantitative data for the installation and removal of benzyl, PMB, and DMB protecting groups on various functional groups. The data has been compiled from various sources and aims to provide a comparative overview. It is important to note that direct side-by-side comparisons on the same substrate under identical conditions are not always available in the literature; therefore, the presented data illustrates general trends.
Protection of Alcohols
The protection of alcohols as benzyl ethers is a widely employed strategy. The most common method for their installation is the Williamson ether synthesis.[4]
Table 1: Comparison of Alcohol Protection with Benzyl-Type Protecting Groups
| Protecting Group | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Benzyl (Bn) | Benzyl bromide | NaH | THF/DMF | 0 - rt | 2 - 16 | 85 - 95 | [1][3] |
| p-Methoxybenzyl (PMB) * | p-Methoxybenzyl chloride | NaH | THF/DMF | 0 - rt | 2 - 6 | 90 - 98 | [3][5] |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl chloride | NaH | THF | 0 - rt | 2 - 6 | >90 | [3] |
Deprotection of Benzyl-Protected Alcohols
The key to the utility of benzyl-type protecting groups lies in the orthogonality of their deprotection methods.
Table 2: Comparison of O-Deprotection Methods for Benzyl-Type Ethers
| Method | Reagents | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether | 2,4-Dimethoxybenzyl (DMB) Ether | Ref. |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved | Readily Cleaved | [3] |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Slow, often incomplete | Fast, High Yield | Very Fast, High Yield | [3][6] |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | Generally Stable | Good to High Yield (slower than DMB) | High Yield (e.g., quant., 2 h) | [3] |
Protection of Amines
Benzyl groups are also frequently used to protect amines, either directly as N-benzylamines or as benzyloxycarbonyl (Cbz) derivatives.
Table 3: Comparison of Primary Amine Protection with Benzyl-Type Protecting Groups
| Protecting Group | Reagent | Base | Solvent | Temp. | Time (h) | Typical Yield (%) | Ref. |
| N-Benzyl (Bn) | Benzyl bromide | K₂CO₃ | CH₃CN | reflux | 8 - 16 | 85 - 95 | [3] |
| N-PMB | p-Methoxybenzyl chloride | Et₃N | CH₂Cl₂ | rt | 4 - 10 | 85 - 95 | [3] |
| N-DMB | 2,4-Dimethoxybenzyl bromide | K₂CO₃ | CH₃CN | reflux | 6 - 12 | 80 - 90 | [3] |
| Cbz | Benzyl chloroformate | NaHCO₃ | Dioxane/H₂O | 0 - rt | 1 - 4 | >90 | [7] |
Deprotection of Benzyl-Protected Amines
The deprotection of N-benzyl and Cbz groups offers similar orthogonality to their O-protected counterparts.
Table 4: Comparison of N-Deprotection Methods
| Method | Reagents | N-Benzyl (N-Bn) | N-PMB | N-DMB | Cbz | Ref. |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved | Readily Cleaved | Readily Cleaved | [3][8] |
| Oxidative Cleavage | CAN or DDQ | Generally Stable | Readily Cleaved | Readily Cleaved | Partially Cleaved | [3][9] |
| Acidic Cleavage | TFA | Generally Stable | Readily Cleaved (slower than DMB) | Readily Cleaved | Stable (requires HBr/AcOH) | [3][7] |
Protection and Deprotection of Carboxylic Acids
Carboxylic acids are commonly protected as benzyl esters.
Table 5: Protection and Deprotection of Carboxylic Acids as Benzyl Esters
| Reaction | Reagent | Conditions | Typical Yield (%) | Ref. |
| Protection | Benzyl bromide | Cs₂CO₃, DMF, rt | >90 | [10] |
| Deprotection (Hydrogenolysis) | H₂, Pd/C | MeOH, rt, 1 atm | >95 | [10] |
| Deprotection (Acidic Cleavage of PMB-ester) | 10% TFA in CH₂Cl₂ | rt, 1-2 h | quant. | [10] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Protection of a Primary Alcohol with Benzyl Bromide
This protocol describes the general procedure for the benzylation of a primary alcohol using the Williamson ether synthesis.[1]
Reaction: R-OH + BnBr --(NaH)--> R-OBn
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF (0.2 M), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ
This protocol details the selective cleavage of a PMB ether in the presence of other protecting groups that are stable to oxidative conditions.[5][6]
Reaction: R-OPMB + DDQ --(CH₂Cl₂/H₂O)--> R-OH
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (18:1, v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) portionwise.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is a mild and widely used method for the cleavage of benzyl ethers.[3]
Reaction: R-OBn + H₂ --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol or ethyl acetate (0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
Workflow for Selecting a Benzyl-Type Protecting Group
The selection of an appropriate benzyl-type protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting a suitable benzyl-type protecting group.
Conclusion
The choice between benzyl, p-methoxybenzyl, and 2,4-dimethoxybenzyl protecting groups should be guided by the specific requirements of the synthetic route. The standard benzyl group offers high stability but requires reductive conditions for removal. The PMB and DMB groups, on the other hand, provide greater flexibility through their susceptibility to oxidative and acidic cleavage, with the DMB group being the most labile. This graded lability allows for the design of sophisticated orthogonal protection strategies, enabling the selective unmasking of functional groups in complex molecular architectures. By carefully considering the stability and deprotection profiles outlined in this guide, researchers can optimize their synthetic strategies to achieve their target molecules efficiently and selectively.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. rsc.org [rsc.org]
- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Stability of Benzyl 2-bromopropanoate Under Various Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2-bromopropanoate is a versatile reagent and building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other fine chemicals.[1][2] Its utility stems from the presence of two key reactive sites: the ester functional group and the alpha-bromo substituent, which allow for a variety of chemical transformations. However, the inherent reactivity of this molecule also raises important questions about its stability under different experimental conditions. Understanding the stability profile of this compound is crucial for optimizing reaction yields, minimizing byproduct formation, and ensuring the integrity of resulting products.
This guide provides a detailed comparison of the stability of this compound under various reaction conditions, supported by experimental data and protocols. We will explore its susceptibility to hydrolysis, thermal and photolytic degradation, and its reactivity towards nucleophiles and electrophiles. This information will aid researchers in designing robust synthetic routes and handling this important chemical intermediate effectively.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid/oil | [2][4][5] |
| Boiling Point | 139-141 °C | [2] |
| Density | ~1.41 g/cm³ | [2] |
| CAS Number | 3017-53-6 | [1][2][6] |
| Storage | Inert atmosphere, Room temperature | [4] |
Stability Profile and Reactivity
The stability of this compound is highly dependent on the specific reaction conditions employed. The following sections detail its behavior under acidic, basic, thermal, and photolytic stress, as well as its reactivity with common classes of reagents.
Hydrolytic Stability: The Influence of pH
Esters are known to be susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[7][8] The rate of this degradation pathway is significantly influenced by the pH of the medium.
-
Acidic Conditions: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process results in the formation of 2-bromopropanoic acid and benzyl alcohol.
-
Neutral Conditions: Under neutral pH, the hydrolysis of esters is generally slow.[8]
-
Basic Conditions: Base-catalyzed hydrolysis, or saponification, is typically much faster than acid-catalyzed hydrolysis.[7] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.
The expected relative stability of this compound under different pH conditions is summarized in Table 2.
| Condition | Relative Stability | Primary Degradation Products |
| Acidic (pH < 7) | Low | 2-Bromopropanoic acid, Benzyl alcohol |
| Neutral (pH ≈ 7) | Moderate | 2-Bromopropanoic acid, Benzyl alcohol |
| Basic (pH > 7) | Very Low | 2-Bromopropanoate salt, Benzyl alcohol |
Thermal and Photolytic Stability
Thermal Stability: this compound is a liquid at room temperature and has a boiling point of 139-141 °C.[2] While it is relatively stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition. The presence of the benzylic group and the bromine atom may contribute to potential degradation pathways at elevated temperatures, although specific studies on its thermal decomposition are not widely available. It is recommended to store the compound under an inert atmosphere.[4]
Photolytic Stability: Compounds containing aromatic rings, such as the benzyl group in this compound, can absorb UV radiation, potentially leading to photolytic degradation. The International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances and products, which can be adapted for chemical reagents.[9] Such testing typically involves exposing the substance to a defined light source and analyzing for degradation products over time. Given its structure, it is plausible that this compound may exhibit some degree of photosensitivity.
Reactivity with Nucleophiles
The structure of this compound features two primary sites for nucleophilic attack: the benzylic carbon and the α-carbon bearing the bromine atom. This makes it a highly reactive substrate for nucleophilic substitution reactions.
-
Benzylic Position: The benzyl group can stabilize a carbocation intermediate through resonance, making SN1 reactions at the benzylic carbon favorable, especially with weaker nucleophiles.[10] Stronger nucleophiles can also participate in SN2 reactions at this site.
-
α-Bromo Position: The bromine atom is a good leaving group, and the adjacent carbonyl group can stabilize the transition state of an SN2 reaction, making the α-carbon highly susceptible to nucleophilic attack.[11]
The reactivity with various nucleophiles is summarized in Table 3.
| Nucleophile | Potential Reaction Site | Expected Product(s) |
| Amines (R-NH₂) | α-carbon, Benzylic carbon | Benzyl 2-(alkylamino)propanoate, N-benzyl-2-bromopropanamide |
| Alcohols (R-OH) | α-carbon, Benzylic carbon | Benzyl 2-alkoxypropanoate, 2-Bromopropanoic acid alkyl ester |
| Thiols (R-SH) | α-carbon, Benzylic carbon | Benzyl 2-(alkylthio)propanoate, S-benzyl 2-bromopropanethioate |
| Carboxylates (R-COO⁻) | α-carbon, Benzylic carbon | Benzyl 2-(acyloxy)propanoate, Acyl 2-bromopropanoate |
Reactivity with Electrophiles
The benzene ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. The reaction conditions for EAS (e.g., presence of strong acids or Lewis acids) can also promote the degradation of the ester functionality. Therefore, careful consideration of reaction conditions is necessary when attempting electrophilic substitution on this compound.
Comparison with Alternative Reagents
The choice of a reagent often depends on a balance of reactivity and stability. Table 4 compares this compound with other related esters.
| Reagent | Structure | Key Stability/Reactivity Differences |
| This compound | Benzyl-O-CO-CH(Br)-CH₃ | Highly reactive at both the ester and α-bromo positions. Susceptible to hydrolysis. |
| Ethyl 2-bromopropanoate | Ethyl-O-CO-CH(Br)-CH₃ | Lacks the benzylic position, making it less reactive towards SN1-type reactions at the ester alkyl group. Still reactive at the α-bromo position. |
| Benzyl Propionate | Benzyl-O-CO-CH₂-CH₃ | Lacks the α-bromo substituent, making it unreactive towards nucleophilic substitution at the α-carbon. Stability is primarily dictated by the ester and benzylic positions. |
| Benzyl Bromide | Benzyl-Br | Highly reactive benzylic halide, prone to nucleophilic substitution. Lacks the ester functionality.[12][13] |
Experimental Protocols
The following are general protocols for assessing the stability and reactivity of this compound.
Protocol 1: Assessment of Hydrolytic Stability
This protocol is adapted from general methods for studying ester hydrolysis.[8][14]
-
Preparation of Buffer Solutions: Prepare buffer solutions at various pH values (e.g., pH 2, 7, and 10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: In separate vials, add a small aliquot of the stock solution to each buffer solution to a final concentration of, for example, 1 mg/mL. Include a control sample with only the stock solution in the organic solvent.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV) to quantify the remaining this compound and the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation at each pH.
Protocol 2: Assessment of Photostability
This protocol is based on the ICH Q1B guideline.[9]
-
Sample Preparation: Place a known amount of this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any changes in physical properties and for the formation of degradation products using a suitable analytical method (e.g., HPLC-UV).
-
Comparison: Compare the results from the exposed sample to the control sample to determine the extent of photolytic degradation.
Protocol 3: Assessment of Reactivity with a Nucleophile (e.g., an Amine)
-
Reactant Preparation: Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., acetonitrile or THF). In a separate flask, dissolve an equimolar amount of the desired amine nucleophile in the same solvent.
-
Reaction: Add the amine solution to the this compound solution at a controlled temperature (e.g., room temperature).
-
Monitoring: Monitor the progress of the reaction over time using an appropriate technique such as thin-layer chromatography (TLC) or HPLC.
-
Work-up and Isolation: Once the reaction is complete, quench the reaction (if necessary) and perform a suitable work-up procedure (e.g., extraction, washing) to isolate the product.
-
Characterization: Characterize the isolated product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its structure.
Visualizations
Degradation and Reaction Pathways
Caption: Key degradation and reaction pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of an ester.
Comparative Reactivity
Caption: A logical diagram comparing the reactivity of this compound.
References
- 1. This compound | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. PubChemLite - this compound (C10H11BrO2) [pubchemlite.lcsb.uni.lu]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | 3017-53-6 [chemicalbook.com]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.viu.ca [web.viu.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. nitt.edu [nitt.edu]
Benchmarking Benzyl 2-bromopropanoate: A Comparative Guide for Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive performance comparison of Benzyl 2-bromopropanoate against common alternatives, such as ethyl and methyl 2-bromopropanoate, in key synthetic transformations. The data presented herein, supported by detailed experimental protocols, aims to inform reagent choice for the efficient synthesis of valuable chemical entities.
This compound is a versatile reagent frequently employed in the synthesis of complex organic molecules, particularly as a precursor to 2-arylpropionic acids, a class of compounds with significant pharmacological importance, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Fenoprofen. Its utility is prominently featured in classic carbon-carbon and carbon-oxygen bond-forming reactions such as the Williamson ether synthesis, the Reformatsky reaction, and the Darzens condensation. The choice of the ester group—benzyl versus a smaller alkyl group like ethyl or methyl—can significantly influence reaction outcomes, including yield, reaction time, and stereoselectivity.
Performance in Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. In the context of synthesizing precursors to arylpropionic acids, this reaction is employed to form an ether linkage between a phenol and the 2-bromopropanoate moiety.
While direct comparative studies are limited, analysis of analogous reactions suggests performance trends. The benzyl group, being larger and more electron-withdrawing than ethyl or methyl groups, can influence the electrophilicity of the carbonyl carbon and the steric hindrance around the reaction center.
| Reagent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Hydroxyphenylcarbamate | K₂CO₃ | Acetone | Reflux | 12 | ~40% (mono-alkylated)[1] |
| Ethyl 2-bromopropanoate | Phenol | K₂CO₃ | DMF | 80 | 4-12 | 85-95% (general)[2] |
| Methyl 2-bromopropanoate | Phenol | K₂CO₃ | DMF | 80 | 4-12 | 85-95% (general)[2] |
| Benzyl Bromide | Phenol | KOH | None | RT | Varies | High (general)[3] |
Note: The yields for ethyl and methyl 2-bromopropanoate are generalized from protocols for Williamson ether synthesis and may not be directly comparable to the specific example provided for the benzyl ester.
The benzyl ester may exhibit slightly lower yields in some instances due to increased steric hindrance. However, the benzyl group can be a useful protecting group, allowing for selective deprotection under mild hydrogenolysis conditions without affecting other ester functionalities.
Experimental Protocol: Williamson Ether Synthesis of Benzyl 2-(4-carbamoylphenoxy)propanoate
Materials:
-
This compound
-
tert-butyl-4-hydroxyphenylcarbamate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl-4-hydroxyphenylcarbamate (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, evaporate the acetone and add water to the residue.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography.[1]
Caption: Williamson Ether Synthesis Workflow.
Performance in the Reformatsky Reaction
The Reformatsky reaction is a classic method for carbon-carbon bond formation, involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxyester. The nature of the ester group can impact the reactivity of the intermediate organozinc reagent.
Direct comparative data for different 2-bromopropanoate esters in the Reformatsky reaction is scarce in the readily available literature. However, the general reaction is known to be high-yielding. Aromatic aldehydes tend to give better yields than aliphatic aldehydes.[4]
| Reagent | Carbonyl Compound | Solvent | Yield (%) |
| This compound | Aromatic Aldehydes | Toluene/Ether | 45-99% (general for aromatic aldehydes)[4] |
| Ethyl 2-bromoacetate | Benzaldehyde | Toluene/Ether | 52%[5] |
| Methyl 2-bromopropanoate | Aromatic Aldehydes | THF | High (general) |
Note: The provided yields are for illustrative purposes and may vary significantly based on specific substrates and reaction conditions.
The benzyl ester is expected to perform similarly to the ethyl and methyl esters in terms of yield, with the primary advantage being the utility of the benzyl group in subsequent synthetic steps.
Experimental Protocol: Reformatsky Reaction of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Activated Zinc dust
-
Anhydrous Toluene or Ether
-
Iodine (for activation)
-
Dilute Hydrochloric Acid
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activate zinc dust by stirring with a crystal of iodine in a flame-dried flask until the iodine color disappears.
-
To the activated zinc, add anhydrous toluene or ether.
-
Prepare a solution of this compound (1.2 eq) and benzaldehyde (1.0 eq) in the same solvent.
-
Add a small portion of the solution to the zinc suspension to initiate the reaction, which may require gentle heating.
-
Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring for an additional 1-2 hours.
-
Cool the reaction mixture and quench by adding dilute hydrochloric acid.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy ester by column chromatography.
Caption: Reformatsky Reaction Workflow.
Performance in the Darzens Condensation
The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). The stereochemical outcome of this reaction can be influenced by the steric bulk of the ester group.
While specific comparative data is not available, it is known that the cis:trans ratio of the resulting epoxide is typically between 1:1 and 1:2. The larger benzyl group on the ester may influence the diastereoselectivity of the reaction due to steric interactions in the transition state. A study on the Darzens condensation of various alkyl chloroacetates with ketones and aldehydes showed that benzyl chloroacetate gave comparable yields to methyl and ethyl esters.
| Reagent | Carbonyl Compound | Base | Solvent | Yield (%) | | :--- | :--- | :--- | :--- | | Benzyl Chloroacetate | Acetone, Benzaldehyde, Acetophenone | NaNH₂ or NaOEt | Ether or Benzene | Comparable to methyl/ethyl esters | | Ethyl Chloroacetate | Acetone | NaNH₂ | Ether | Low | | Methyl Chloroacetate | Acetone | NaNH₂ | Ether | Low |
Note: The data is for chloroacetates, but a similar trend is expected for 2-bromopropanoates.
The use of this compound in the Darzens condensation offers a route to benzyl glycidic esters, which are valuable intermediates for the synthesis of various biologically active molecules.
Experimental Protocol: Darzens Condensation of this compound with Acetophenone
Materials:
-
This compound
-
Acetophenone
-
Sodium Ethoxide (NaOEt) or Sodium Amide (NaNH₂)
-
Anhydrous Diethyl Ether or Benzene
-
Ammonium Chloride solution (saturated)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve acetophenone (1.0 eq) in anhydrous diethyl ether or benzene.
-
Cool the solution in an ice bath.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol or solid sodium amide (1.1 eq) portion-wise.
-
To this mixture, add this compound (1.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude glycidic ester by column chromatography.
Caption: Darzens Condensation Workflow.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a reliable means to introduce the 2-propoxy-benzyl ester moiety. Its performance in terms of yield is generally comparable to that of smaller alkyl esters like ethyl and methyl 2-bromopropanoate in key transformations such as the Williamson ether synthesis, Reformatsky reaction, and Darzens condensation.
The primary advantage of using this compound lies in the synthetic versatility of the benzyl ester group. It can serve as a robust protecting group that can be selectively cleaved under mild hydrogenolysis conditions, a feature highly desirable in multi-step syntheses of complex molecules, particularly in the field of drug development. While steric hindrance from the benzyl group may slightly lower yields in some cases, the strategic advantage it offers often outweighs this potential drawback. The choice between benzyl, ethyl, or methyl 2-bromopropanoate should therefore be guided by the overall synthetic strategy and the specific requirements of the target molecule.
References
Safety Operating Guide
Proper Disposal of Benzyl 2-bromopropanoate: A Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Benzyl 2-bromopropanoate (CAS No. 3017-53-6). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is a halogenated organic compound classified with specific hazards that necessitate careful handling and disposal.
Key Chemical and Physical Properties
A comprehensive understanding of the chemical's properties is fundamental to safe handling. The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1][2] |
| Density | 1.410 g/cm³ (Predicted) | [2] |
| Boiling Point | 139-141 °C | [2] |
| Flash Point | Not available | |
| Acute Toxicity (LD50/LC50) | Not available | [3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Skin Irritation (Category 2) : Causes skin irritation.[1][3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][3]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation.[3]
-
Skin Sensitization (Category 1) : May cause an allergic skin reaction.[1]
-
Hazardous to the Aquatic Environment (Acute Hazard, Category 1) : Very toxic to aquatic life.[1]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, properly labeled container for disposal. Do not allow the chemical to enter drains or waterways.[3]
Detailed Disposal Protocol
The following step-by-step protocol outlines the proper disposal procedure for this compound.
1. Waste Segregation:
- This compound is a halogenated organic compound .
- It must be collected in a designated, separate waste container for halogenated organic waste.
- Do not mix with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.
2. Container Selection and Labeling:
- Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.
- The container must be in good condition and free from contamination.
- As soon as the first drop of waste is added, label the container clearly with:
- "Hazardous Waste"
- "this compound"
- The approximate concentration and volume.
- The associated hazard symbols (e.g., irritant, environmentally hazardous).
3. Waste Accumulation:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Keep the container tightly closed when not in use.
- Ensure secondary containment is in place to capture any potential leaks.
4. Final Disposal:
- Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
- Follow all institutional, local, and national regulations for hazardous waste disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Benzyl 2-bromopropanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Benzyl 2-bromopropanoate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identity and Hazards
This compound is classified with the following hazards:
-
May cause respiratory irritation.[1]
-
May cause an allergic skin reaction.[2]
-
Very toxic to aquatic life.[2]
Quantitative Data Summary
A comprehensive summary of the physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C10H11BrO2 | PubChem[2] |
| Molecular Weight | 243.10 g/mol | PubChem[2] |
| Physical State | Liquid | Hoffman Fine Chemicals[3] |
| Appearance | Yellow to colorless oil | Hoffman Fine Chemicals[3] |
| Purity | 95% | AK Scientific, Inc.[1] |
| Storage Condition | Inert atmosphere, Room temperature | Hoffman Fine Chemicals[3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors.[6]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[6]
-
Clothing: Do not allow clothing wet with the material to stay in contact with skin.[6] Contaminated clothing should be removed and laundered before reuse.[1]
Spill and Emergency Procedures:
-
Minor Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[4][6]
-
Emergency Contact: In case of exposure, call a poison center or doctor if you feel unwell.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]
-
Disposal Plan:
-
Waste Container: Dispose of contents and container to an approved waste disposal plant.[1]
-
Regulations: Consult local, regional, and national regulations for proper disposal.[1]
-
Container Decontamination: Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
